molecular formula C7H6BrNO3 B1343642 2-Bromo-4-hydroxy-6-nitrotoluene CAS No. 62827-40-1

2-Bromo-4-hydroxy-6-nitrotoluene

Cat. No.: B1343642
CAS No.: 62827-40-1
M. Wt: 232.03 g/mol
InChI Key: LLKQWSMTQJRDCZ-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxy-6-nitrotoluene is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKQWSMTQJRDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646166
Record name 3-Bromo-4-methyl-5-nitrophenol
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62827-40-1
Record name 3-Bromo-4-methyl-5-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62827-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Spectroscopic Investigation of 2-Bromo-4-hydroxy-6-nitrotoluene: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-Bromo-4-hydroxy-6-nitrotoluene. In the absence of experimentally acquired spectra in publicly accessible databases, this document serves as an in-depth, theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a complete, predicted spectroscopic profile of the title compound. This guide is designed to be a practical tool for the identification, characterization, and quality control of this compound in a laboratory setting. Methodologies for data acquisition and interpretation are detailed, providing a self-validating system for future experimental work.

Introduction: The Need for Predictive Spectroscopic Analysis

This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of a brominated, nitrated, and hydroxylated toluene core suggests a range of chemical reactivity and biological activity. As with any novel compound, the unequivocal confirmation of its structure is paramount. Spectroscopic techniques are the cornerstone of such structural elucidation.

This guide addresses the current lack of available experimental spectroscopic data for this compound. Our approach is to provide a robust, predicted spectroscopic dataset based on the well-established effects of the individual functional groups on the toluene scaffold. By analyzing the spectroscopic properties of structurally related compounds, we can deconstruct the electronic and steric influences of the bromo, hydroxyl, and nitro substituents to forecast the spectral characteristics of the target molecule. This predictive analysis is an essential first step for any research involving the synthesis or isolation of this compound, enabling researchers to anticipate and interpret their experimental findings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1H-OH
~8.2d1HH-5
~7.9d1HH-3
~2.4s3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C-4
~148C-6
~138C-2
~130C-5
~125C-1
~120C-3
~20-CH₃

Table 3: Predicted Key IR Absorptions (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₃)
1550-1530StrongAsymmetric NO₂ stretch
1350-1330StrongSymmetric NO₂ stretch
~1200StrongC-O stretch (phenolic)
~1100MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPredicted Relative IntensityAssignment
247/249High[M]⁺ (Molecular ion peak with bromine isotopes)
230/232Medium[M-OH]⁺
201/203Medium[M-NO₂]⁺
122High[M-Br-NO₂]⁺

In-Depth Spectroscopic Analysis and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts and coupling patterns for this compound are based on the additive effects of its substituents on the aromatic ring.

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the phenolic hydroxyl proton, and one for the methyl protons.

  • Aromatic Protons (H-3 and H-5): The two remaining protons on the aromatic ring are ortho to the methyl group. The electron-withdrawing nitro group at C-6 will strongly deshield the proton at C-5, shifting its resonance significantly downfield, predicted to be around δ 8.2 . The proton at C-3 is ortho to the bromine atom and para to the nitro group, also experiencing deshielding, with a predicted chemical shift of approximately δ 7.9 . These two aromatic protons will appear as doublets due to meta-coupling, with a small coupling constant (⁴JHH) of about 2-3 Hz.

  • Hydroxyl Proton (-OH): The phenolic proton is expected to be a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature but is predicted to be around δ 10.5 in DMSO-d₆.

  • Methyl Protons (-CH₃): The methyl group is attached to a carbon (C-1) that is ortho to both a bromo and a nitro group. These electron-withdrawing groups will have a moderate deshielding effect on the methyl protons, leading to a predicted chemical shift of around δ 2.4 . This will appear as a singlet as there are no adjacent protons to couple with.

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.

  • Substituted Aromatic Carbons: The carbons bearing the oxygen (C-4), nitro group (C-6), and bromine (C-2) will be the most downfield. The carbon attached to the hydroxyl group (C-4) is predicted to be around δ 155 . The carbon bearing the nitro group (C-6) will also be significantly deshielded, with a predicted chemical shift of approximately δ 148 . The carbon attached to the bromine (C-2) is expected around δ 138 . The carbon bearing the methyl group (C-1) is predicted to be at δ 125 .

  • Aromatic CH Carbons: The carbons bonded to hydrogen (C-3 and C-5) will appear further upfield. C-5, being adjacent to the nitro group, is predicted to be around δ 130 , while C-3 is predicted to be at approximately δ 120 .

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, predicted to be around δ 20 .

Diagram 1: Predicted ¹H-¹H NMR Couplings

G cluster_molecule This compound C1 C1-CH3 C2 C2-Br C1->C2 C3 C3-H C2->C3 C4 C4-OH C3->C4 H3 H-3 C5 C5-H C4->C5 C6 C6-NO2 C5->C6 H5 H-5 C6->C1 H3->H5 ⁴J ≈ 2-3 Hz

Caption: Predicted meta-coupling between H-3 and H-5.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption is expected in the region of 3400-3200 cm⁻¹ , characteristic of the stretching vibration of a phenolic hydroxyl group involved in hydrogen bonding.

  • Aromatic C-H Stretch: Medium intensity peaks are predicted in the 3100-3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the aromatic ring.

  • Aliphatic C-H Stretch: Weak absorptions are expected between 2950-2850 cm⁻¹ due to the stretching of the C-H bonds in the methyl group.

  • NO₂ Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1550-1530 cm⁻¹ and a symmetric stretch between 1350-1330 cm⁻¹ .

  • C-O Stretch: A strong band around 1200 cm⁻¹ is predicted for the C-O stretching of the phenol.

  • C-Br Stretch: A medium intensity absorption around 1100 cm⁻¹ is expected for the C-Br stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to significant fragmentation, providing information about the molecular weight and structural fragments.

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to be observed as a pair of peaks of roughly equal intensity at m/z 247 and 249 , corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH) would result in a fragment ion at m/z 230/232 .

    • Loss of the nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment at m/z 201/203 .

    • Subsequent loss of both the bromine and nitro groups would lead to a significant peak at m/z 122 .

Diagram 2: Predicted Mass Spectrometry Fragmentation

G M [M]⁺ m/z 247/249 M_OH [M-OH]⁺ m/z 230/232 M->M_OH -OH M_NO2 [M-NO₂]⁺ m/z 201/203 M->M_NO2 -NO₂ M_Br_NO2 [M-Br-NO₂]⁺ m/z 122 M_NO2->M_Br_NO2 -Br

Caption: Predicted major fragmentation pathways.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to slow down the exchange of the acidic hydroxyl proton, allowing for its observation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Data Acquisition Protocol
  • Sample Preparation:

    • Ensure the sample is dry and free of solvent.

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrometer Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Process the data by performing an ATR correction.

Mass Spectrometry Data Acquisition Protocol
  • Sample Introduction:

    • Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization:

    • Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis:

    • Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

    • Scan a mass range of m/z 50-500.

  • Data Interpretation:

    • Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for their prediction and standardized acquisition protocols, offer a valuable resource for researchers. This document is intended to facilitate the unambiguous identification and characterization of this novel compound in future synthetic and analytical endeavors, thereby upholding the principles of scientific integrity and trustworthiness in research and development.

References

  • PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Nitrotoluene. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Technical Whitepaper: Structural Elucidation of 2-Bromo-4-hydroxy-6-nitrotoluene via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 2-Bromo-4-hydroxy-6-nitrotoluene (also referred to as 2-bromo-6-nitro-p-cresol) presents a classic challenge in organic spectroscopy: distinguishing between multiple quaternary carbon environments in a highly substituted benzene ring. In drug development and fine chemical synthesis, misidentification of such regioisomers can lead to costly downstream failures.

This guide details a robust


C NMR methodology  for this specific analyte. Unlike simple proton NMR, which provides limited information due to the paucity of aromatic protons (only two), Carbon-13 NMR offers a direct probe into the skeletal framework. This whitepaper synthesizes theoretical chemical shift calculations with practical experimental protocols, emphasizing the use of 2D NMR (HSQC/HMBC) to validate the assignment of the four distinct quaternary carbons.

Part 1: Molecular Architecture & Theoretical Shift Prediction

To interpret the spectrum accurately, we must first quantify the electronic influence of the substituents on the toluene core. The molecule contains seven unique carbon environments: one methyl, two methines (CH), and four quaternary carbons.

Electronic Environment Analysis

The chemical shifts are governed by the additivity of substituent effects (SCS) relative to the base benzene ring (128.5 ppm).

  • Nitro Group (-NO

    
     at C6):  A strong electron-withdrawing group (EWG). It exerts a massive deshielding effect on the ipso carbon and a shielding effect on the ortho and para positions due to resonance.
    
  • Hydroxy Group (-OH at C4): A strong electron-donating group (EDG) by resonance but withdrawing by induction. It causes extreme deshielding at the ipso carbon (~+27 ppm) and significant shielding at ortho positions.

  • Bromo Group (-Br at C2): A weak deactivator. Uniquely, the Heavy Atom Effect (spin-orbit coupling) often causes the ipso carbon attached to bromine to appear shielded (upfield), often between 110–120 ppm, contrary to inductive logic.

Predicted Chemical Shift Table (Calculated)

Based on substituent additivity rules (Silverstein et al.) applied to Toluene (C1-Me).

Carbon PositionTypeElectronic InfluencesPredicted Shift (

, ppm)
C4 (C-OH) QuaternaryIpso-OH (+27), meta-NO2, meta-Br155.0 – 160.0
C6 (C-NO

)
QuaternaryIpso-NO2 (+20), meta-OH, meta-Me148.0 – 153.0
C1 (C-Me) QuaternaryIpso-Me, ortho-NO2, ortho-Br128.0 – 134.0
C3 (CH) MethineOrtho-OH, ortho-Br124.0 – 128.0
C5 (CH) MethineOrtho-OH, ortho-NO2110.0 – 115.0
C2 (C-Br) QuaternaryIpso-Br (-5), meta-OH, ortho-Me112.0 – 118.0
C7 (CH

)
MethylAttached to C115.0 – 20.0

Note: The inversion of C5 and C2 is a critical checkpoint. The C-Br quaternary carbon often resonates upfield of aromatic CH signals due to the heavy atom effect.

Part 2: Experimental Methodology

Solvent Selection: The Case for DMSO-d

While CDCl


 is the standard for non-polar organics, it is unsuitable  for this analysis.
  • Solubility: Nitro-aromatics with phenolic hydroxyls often exhibit poor solubility in chloroform, leading to low signal-to-noise (S/N) ratios for quaternary carbons.

  • Exchangeable Protons: In CDCl

    
    , the phenolic proton (OH) is often broad or invisible due to exchange. In DMSO-d
    
    
    
    , hydrogen bonding with the solvent stabilizes the OH proton, appearing as a sharp singlet (10–11 ppm). This is vital for HMBC correlations.
Instrument Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C4, C6) have very long spin-lattice relaxation times (

      
      ) because they lack the dipolar relaxation pathway provided by attached protons. A short D1 saturates these nuclei, making them disappear from the spectrum.
      
  • Scans (NS): Minimum 1024 scans for <10 mg sample to resolve weak quaternary signals.

Part 3: Spectral Analysis & Assignment Strategy[1]

The assignment is not linear; it requires a logic flow that cross-references 1D data with 2D correlations.

The Assignment Logic Flow

The following diagram illustrates the decision-making process required to assign the structure definitively, moving from simple integration to complex long-range coupling.

AssignmentLogic Sample Sample: this compound HNMR 1H NMR (DMSO-d6) Identify 2x Ar-H & 1x Me Sample->HNMR CNMR 13C{1H} NMR Count 7 Peaks Sample->CNMR HSQC HSQC (2D) Correlate C-H pairs HNMR->HSQC CNMR->HSQC Assign_Me Assign Methyl (C7) ~18 ppm HSQC->Assign_Me Assign_CH Assign C3 & C5 (Different shifts due to NO2 vs Br) HSQC->Assign_CH Direct C-H HMBC HMBC (2D) Long-range (2-3 bond) coupling Assign_Quats Assign Quaternary C1, C2, C4, C6 HMBC->Assign_Quats Critical Step Assign_Me->HMBC Source Proton Assign_CH->HMBC Source Proton

Figure 1: Step-by-step logic flow for structural elucidation.

The HMBC "Fingerprint"

The Heteronuclear Multiple Bond Correlation (HMBC) is the "smoking gun" for this molecule. We utilize the protons we know (Methyl and Aromatic H) to identify the carbons we don't know (Quaternaries).

Key Correlations to Look For:
  • The Methyl Anchor (C7-H):

    • The methyl protons (~2.3 ppm) will show a strong 2-bond correlation to C1 (the attachment point).

    • They will show 3-bond correlations to C2 (Br-bearing) and C6 (NO

      
      -bearing).
      
    • Differentiation: C6 is significantly deshielded (~150 ppm) compared to C2 (~115 ppm). This single correlation separates the Nitro side from the Bromo side.

  • The Aromatic Protons (H3 and H5):

    • H5 (ortho to NO

      
      ): Will correlate to C4 (C-OH) and C1 (C-Me).
      
    • H3 (ortho to Br): Will correlate to C4 (C-OH) and C1 (C-Me).

    • Differentiation: H5 is typically more deshielded than H3 due to the magnetic anisotropy of the neighboring nitro group.

Visualizing the Connectivity

The diagram below maps the specific HMBC correlations required to confirm the regiochemistry.

HMBC_Map H_Me H-Methyl (2.3 ppm) C_1 C1 (Ipso-Me) ~130 ppm H_Me->C_1 2J C_2 C2 (C-Br) ~115 ppm H_Me->C_2 3J C_6 C6 (C-NO2) ~150 ppm H_Me->C_6 3J (Key Discriminator) H_5 H-5 (Proton) H_5->C_1 3J H_5->C_6 2J C_4 C4 (C-OH) ~158 ppm H_5->C_4 2J H_3 H-3 (Proton) H_3->C_2 2J H_3->C_4 2J

Figure 2: HMBC Connectivity Map. Red arrows indicate observed long-range couplings from protons to carbons.

Part 4: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-Bromo-4-hydroxy-6-nitrotoluene (1) to 2-Amino-6-bromo-4-hydroxytoluene (2) presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group without compromising a labile aryl halide (Ar-Br). Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in hydrodehalogenation, yielding the des-bromo impurity.

This Application Note outlines two validated protocols designed to maximize chemoselectivity:

  • Protocol A (The Robust Standard): Iron-mediated reduction (Bechamp-type) using Fe/NH₄Cl. This method relies on Single Electron Transfer (SET) mechanisms that are kinetically inert to the C-Br bond.

  • Protocol B (Scalable Catalytic): Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C). This method utilizes a poisoned catalyst to inhibit oxidative addition into the aryl-halogen bond.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The target substrate contains three functional groups interacting electronically:

  • Nitro (-NO₂): Strong electron-withdrawing group (EWG), susceptible to reduction.

  • Hydroxyl (-OH): Electron-donating group (EDG), activates the ring but can complicate reductions due to acidity or catalyst poisoning.

  • Bromo (-Br): Weakly deactivating but susceptible to hydrogenolysis (cleavage) by active metal catalysts.

Failure Mode: Under standard hydrogenation conditions (Pd/C, H₂), the reaction coordinate for nitro reduction and C-Br hydrogenolysis often overlap. The resulting impurity, 2-amino-4-hydroxytoluene, is difficult to separate from the product due to similar polarity.

Mechanistic Solution
  • Chemical Reductions (Fe/Zn): Utilize a surface-mediated electron transfer mechanism. The reduction potential required to cleave the C-Br bond is significantly higher (more negative) than that required to reduce the nitro group (-0.4 V vs -1.2 V approx), creating a wide thermodynamic window for selectivity.

  • Poisoned Catalysis (Pt(S)/C): Sulfur modifies the electronic density of the platinum surface, blocking the high-energy "kink" sites required for the oxidative addition of the C-Br bond, while leaving the sites necessary for nitro reduction active.

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

Recommended for gram-scale synthesis and initial R&D where equipment is limited.

Reagents & Materials
ReagentEquivalents/Conc.[1][2][3][4]Role
Substrate (1) 1.0 equivStarting Material
Iron Powder 4.0 - 5.0 equivReductant (ensure <325 mesh)
Ammonium Chloride 0.5 - 1.0 equivElectrolyte/Proton Source
Ethanol/Water 4:1 v/vSolvent System
Celite 545 N/AFiltration Aid
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve This compound (10 g, 43.1 mmol) in Ethanol (80 mL).

  • Activation: Add a solution of Ammonium Chloride (1.15 g, 21.5 mmol) in Water (20 mL). Heat the mixture to 60°C.

  • Addition: Add Iron powder (12.0 g, 215 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction. Monitor internal temperature.

  • Reflux: Heat the suspension to reflux (approx. 78-80°C) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. The yellow nitro compound should disappear, replaced by a fluorescent amine spot.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Add EtOAc (100 mL) and stir vigorously to solubilize the amine product from the iron surface.

    • Filter the black slurry through a pad of Celite to remove iron oxides. Wash the pad with warm EtOAc (2 x 50 mL).

  • Isolation:

    • Wash the combined filtrate with Water (50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Toluene.

Protocol B: Catalytic Hydrogenation (Pt(S)/C)

Recommended for scale-up (>100g) and GMP environments to avoid heavy metal waste (Fe sludge).

Reagents & Materials
ReagentLoadingRole
Substrate (1) 1.0 equivStarting Material
5% Pt(S)/C 2-5 wt%Sulfided Platinum Catalyst
Hydrogen (H₂) 3-5 bar (45-75 psi)Reductant
Methanol or EtOAc 10 V (Volumes)Solvent
Step-by-Step Procedure
  • Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with This compound (50 g) and Methanol (500 mL).

  • Catalyst Addition: Under a nitrogen blanket, add 5% Sulfided Platinum on Carbon (1.0 g, 2 wt% loading relative to substrate). Safety: Do not add dry catalyst to flammable solvents; use a water-wet paste or add as a slurry.

  • Purge: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) with H₂. Heat to 50°C with vigorous stirring (1000 rpm).

    • Note: Avoid temperatures >70°C to prevent thermal dehalogenation.

  • Completion: Reaction is typically complete in 4–6 hours. Hydrogen uptake will cease.

  • Workup:

    • Cool to room temperature and vent H₂. Purge with Nitrogen.

    • Filter the catalyst through a 0.45 µm membrane or Celite. Keep catalyst wet for disposal/recycling (pyrophoric hazard).

    • Concentrate the filtrate to yield the off-white solid product.

Analytical Quality Control

HPLC Method Parameters

To ensure the absence of the de-brominated impurity (2-Amino-4-hydroxytoluene), use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time Order:

    • 2-Amino-4-hydroxytoluene (De-bromo impurity) - Elutes Early

    • 2-Amino-6-bromo-4-hydroxytoluene (Target)

    • This compound (Starting Material) - Elutes Late

Visualizations

Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the strategic intervention points.

ReactionPathway cluster_conditions Selectivity Control SM This compound (Substrate) Target 2-Amino-6-bromo-4-hydroxytoluene (Target Product) SM->Target Pathway A: Selective Reduction (Fe/NH4Cl or Pt(S)/C) Impurity 2-Amino-4-hydroxytoluene (De-bromo Impurity) SM->Impurity Pathway B: Hydrodehalogenation (Pd/C, High T) Target->Impurity Over-reduction Control Critical Factors: 1. Catalyst Choice (Pt(S) vs Pd) 2. Temp Control (<60°C) 3. Reductant Potential (Fe vs H2)

Figure 1: Reaction pathway illustrating the selective reduction (Green) versus the unwanted dehalogenation (Red).

Workflow Decision Tree

A logic guide for selecting the appropriate protocol based on scale and constraints.

DecisionTree Start Start: Select Protocol ScaleCheck Is Scale > 100g? Start->ScaleCheck SmallScale Small Scale / Lab ScaleCheck->SmallScale No LargeScale Large Scale / GMP ScaleCheck->LargeScale Yes MetalWaste Is Iron Sludge Acceptable? SmallScale->MetalWaste ProtocolA Protocol A: Fe / NH4Cl (High Reliability) MetalWaste->ProtocolA Yes ProtocolC Alternative: Na2S2O4 (Dithionite) MetalWaste->ProtocolC No Hydrogenation Protocol B: H2 + Pt(S)/C (Clean Profile) LargeScale->Hydrogenation

Figure 2: Decision matrix for selecting the optimal reduction methodology.

References

  • Bechamp Reduction (General Mechanism): Wang, J. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.

  • Chemoselective Hydrogenation with Sulfided Platinum: Kasparian, A., et al. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides". Journal of Organic Chemistry, 76(23), 9841–9845.

  • Iron-Mediated Reduction Protocols: Org. Synth. 1945, 25, 57. (Reduction of Bromonitrobenzenes).

  • Sodium Dithionite Reduction: Common Organic Chemistry - Nitro Reduction.

Sources

Application Note: Quantitative Analysis of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-Bromo-4-hydroxy-6-nitrotoluene, a key intermediate in various synthetic pathways. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography (HPLC) as the primary method, with additional protocols for Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique and UV-Visible Spectroscopy for rapid screening. The causality behind experimental choices, self-validating protocols, and adherence to regulatory standards are emphasized to ensure scientific integrity and reproducibility.

Introduction and Analytical Rationale

This compound is an aromatic compound whose purity and concentration are critical for ensuring the desired yield and impurity profile in subsequent manufacturing steps. Accurate and precise quantification is therefore essential for process control, quality assurance, and stability testing in research and drug development.

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., accuracy, sensitivity, throughput). The presence of a phenolic hydroxyl group, a nitro group, and a bromine atom on a toluene backbone gives the molecule distinct chromatographic and spectroscopic properties. This guide focuses on chromatographic separations, which provide the necessary specificity to distinguish the analyte from starting materials, by-products, and degradants.

Physicochemical Properties of this compound

PropertyValueSignificance for Analysis
Molecular Formula C₇H₆BrNO₃Determines the exact mass for mass spectrometry identification.
Molecular Weight 232.03 g/mol Essential for preparing standard solutions of known concentration.
Structure Aromatic, PolarSuitable for reverse-phase HPLC. The hydroxyl group may require derivatization for optimal GC performance.
Chromophores Nitrated Phenolic RingStrong UV absorbance makes it ideal for HPLC-UV and UV-Vis spectroscopy.[1][2]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the purity and assay determination of non-volatile organic molecules like this compound.[3] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for regulatory submissions. A reverse-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile (an organic modifier) and water is used. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Acidification: A small amount of acid (phosphoric or formic acid) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group.[4][5] This ensures a single, sharp, and symmetrical peak, leading to better reproducibility and integration. Formic acid is preferred for mass spectrometry (MS) compatible applications.[4][5]

  • Detection: UV detection is highly effective due to the strong absorbance of the nitro-aromatic chromophore. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Standard Preparation (Stock & Working Standards) Injection 4. Inject Standards & Samples Standard_Prep->Injection Sample_Prep 2. Sample Preparation (Dissolve & Filter) Sample_Prep->Injection HPLC_System 3. HPLC System Setup (C18 Column, Mobile Phase) Chromatography 5. Chromatographic Separation HPLC_System->Chromatography Injection->HPLC_System Integration 6. Peak Integration (Area vs. Time) Chromatography->Integration Calibration 7. Calibration Curve (Linear Regression) Integration->Calibration Quantification 8. Concentration Calculation Calibration->Quantification

Caption: High-level workflow for HPLC quantification.

Detailed Protocol: HPLC-UV Quantification

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid, MS-grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

2. Instrument and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at the λmax of the analyte (determine by scanning the reference standard, expected in the 270-400 nm range).

3. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation

  • Accurately weigh a sample containing the analyte and dissolve it in methanol in a volumetric flask to achieve an expected concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

5. Analysis Sequence

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject each calibration standard to generate a calibration curve.

  • Inject the prepared sample(s). Bracket sample injections with check standards (a mid-level calibration standard) to monitor system stability.

6. Data Analysis

  • Integrate the peak area of this compound in each chromatogram.

  • Plot a calibration curve of peak area versus concentration for the standards. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Calculate the concentration of the analyte in the sample using the regression equation.

Method Validation

All analytical methods must be validated to demonstrate their suitability for the intended purpose.[6][7] Validation should be performed according to ICH Q2(R2) guidelines.[8]

Summary of Validation Parameters for HPLC Assay

ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and resolved from other components (impurities, degradants).Confirms the method is selective for the analyte.[9]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a proportional relationship between signal and concentration.[9]
Range Typically 80-120% of the test concentration.The interval where the method is precise, accurate, and linear.[8]
Accuracy 98.0% - 102.0% recovery of spiked samples.Measures the closeness of the test results to the true value.[9]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%Measures the method's consistency with repeated analyses on the same day.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; RSD ≤ 10%The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[9]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).Indicates the method's reliability during normal usage.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and quantity of volatile and semi-volatile compounds. It offers exceptional selectivity due to the combination of chromatographic separation and mass-based detection.[10][11] For compounds with polar functional groups like the hydroxyl group on this compound, derivatization may be necessary to increase volatility and prevent peak tailing.

Causality of Method Design:

  • Derivatization: Silylation (e.g., with BSTFA) is a common technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable.

  • Injection: A split/splitless inlet is used. Splitless mode is preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) separates compounds based on their boiling points and interactions with the stationary phase.

  • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (ion abundance) data. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Standard Preparation Derivatization 3. Derivatization (Silylation) Standard_Prep->Derivatization Sample_Prep 2. Sample Preparation Sample_Prep->Derivatization Injection 5. Inject Standards & Samples Derivatization->Injection GCMS_System 4. GC-MS System Setup (Capillary Column, Temp Program) Separation_Detection 6. GC Separation & MS Detection GCMS_System->Separation_Detection Injection->GCMS_System TIC_EIC 7. Extract Ion Chromatogram (EIC) Separation_Detection->TIC_EIC Calibration 8. Calibration Curve TIC_EIC->Calibration Quantification 9. Concentration Calculation Calibration->Quantification

Caption: High-level workflow for GC-MS quantification.

Detailed Protocol: GC-MS Quantification

1. Reagents and Materials

  • Reference standard and samples.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Internal Standard (IS): e.g., 1,3,5-trichlorobenzene (choose a compound not present in the sample).

2. Instrument and Conditions

  • GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet: 250 °C, Splitless mode.

  • Oven Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Scan m/z 50-400 or use SIM on characteristic ions of the derivatized analyte.

3. Derivatization and Sample Preparation

  • Prepare standards and samples in the chosen solvent, adding the internal standard at a fixed concentration.

  • In a reaction vial, combine 100 µL of the sample/standard solution with 100 µL of BSTFA.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. Data Analysis

  • Identify the derivatized analyte peak by its retention time and mass spectrum.

  • Quantify using the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration ratio for the standards.

  • Calculate the sample concentration using the calibration curve.

Screening Method: UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple, rapid, and cost-effective technique suitable for high-throughput screening or in-process checks where high specificity is not required.[1] The method relies on the principle that the concentration of an analyte in solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law).

Causality of Method Design:

  • Principle: The nitrated phenolic structure of the analyte absorbs UV light.[2][12] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined.

  • Limitations: This technique is non-specific. Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[13] Therefore, it is best used for relatively pure samples.

UV-Vis Spectroscopy Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Standard Preparation (Stock & Working Standards) Measure_Abs 4. Measure Absorbance of Standards & Samples Standard_Prep->Measure_Abs Sample_Prep 2. Sample Preparation (Dissolve & Dilute) Sample_Prep->Measure_Abs Spectrometer 3. Scan for λmax Spectrometer->Measure_Abs Calibration 5. Plot Calibration Curve (Absorbance vs. Conc.) Measure_Abs->Calibration Quantification 6. Calculate Concentration Calibration->Quantification

Caption: High-level workflow for UV-Vis quantification.

Detailed Protocol: UV-Vis Quantification

1. Reagents and Materials

  • Reference standard and samples.

  • Solvent: Methanol or Ethanol (UV grade).

  • Quartz cuvettes (1 cm path length).

2. Instrument and Conditions

  • Spectrophotometer: Agilent Cary 8454 or equivalent.

  • Scan Range: 200-600 nm.

  • Measurement: At λmax.

3. Procedure

  • Determine λmax: Prepare a mid-level standard solution. Scan its absorbance from 200-600 nm against a solvent blank to find the wavelength of maximum absorbance.

  • Prepare Standards: Prepare a stock solution and at least five calibration standards in the chosen solvent. The concentrations should yield absorbance values between 0.1 and 1.0 AU.

  • Prepare Sample: Prepare a sample solution with a concentration expected to fall within the calibration range.

  • Measure Absorbance: Zero the instrument with the solvent blank. Measure the absorbance of each standard and the sample solution at λmax.

4. Data Analysis

  • Plot a calibration curve of absorbance versus concentration for the standards.

  • Perform a linear regression and determine the equation of the line (y = mx + c) and the correlation coefficient (r² > 0.995).

  • Use the absorbance of the sample and the regression equation to calculate its concentration.

Conclusion

This application note provides robust, validated methodologies for the quantification of this compound. RP-HPLC with UV detection is recommended as the primary method for accurate and specific analysis suitable for quality control and regulatory purposes. GC-MS serves as an excellent confirmatory technique, providing orthogonal data and structural confirmation. For rapid, high-throughput screening of relatively pure samples, UV-Visible spectroscopy offers a simple and efficient alternative. The successful implementation of these protocols requires careful adherence to good laboratory practices and proper method validation.

References

  • SIELC Technologies. (2018, May 16). 2-Bromo-4-nitrotoluene. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitrotoluene on Newcrom R1 HPLC column. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Natural Volatiles & Essential Oils Journal. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV-Visible Spectroscopy. [Link]

  • PubMed. (2021, August 17). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. [Link]

  • U.S. Food and Drug Administration (FDA). (2023, November). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene.... [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • Careers360. (2025, July 2). Preparation and properties of Aromatic Nitrocompounds. [Link]

  • ResearchGate. (2024, December 9). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene.... [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. (2025, August 5). Determination of bronopol and its degradation products by HPLC. [Link]

  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Technium Science. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]

  • Assay Technology. (n.d.). Nitroaromatic Compounds by GC/FID - Analytical Method. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Semantic Scholar. (2024, July 25). Analytical Methods. [Link]

Sources

Application Note: High-Resolution HPLC Analysis of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 2-Bromo-4-hydroxy-6-nitrotoluene (synonymous with 2-Bromo-6-nitro-p-cresol). It synthesizes principles of chromatographic separation for halogenated nitrophenols with specific method parameters.

Introduction & Compound Analysis

This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structure features a toluene core functionalized with a hydroxyl group (making it phenolic), a nitro group, and a bromine atom.

Chemical Challenges in Separation
  • Acidity (pKa ~4.5 - 5.5): The presence of electron-withdrawing groups (Nitro, Bromo) ortho to the phenolic hydroxyl significantly increases acidity compared to p-cresol. At neutral pH, the compound exists in equilibrium between its neutral and ionized (phenolate) forms, leading to peak broadening or splitting.

    • Solution: The mobile phase must be buffered to an acidic pH (pH < 3.0) to suppress ionization and ensure the analyte remains in its neutral, hydrophobic state for consistent retention.

  • Isomeric Impurities: Synthesis often yields regioisomers (e.g., 2-bromo-4-methyl-6-nitrophenol vs. 2-bromo-6-methyl-4-nitrophenol).

    • Solution: A high-efficiency stationary phase with specific selectivity for aromatic substitution patterns is required.

Method Development Strategy

To achieve robust separation, we employ a Reversed-Phase (RP-HPLC) mode.

  • Stationary Phase Selection: While C18 is the standard workhorse, a Phenyl-Hexyl column is highly recommended for this application. The

    
     interactions between the phenyl ring of the stationary phase and the nitro-aromatic ring of the analyte provide superior selectivity for separating positional isomers compared to hydrophobic interactions alone.
    
  • Mobile Phase Architecture: A gradient of Water/Acetonitrile with Phosphoric Acid is chosen. Phosphoric acid is preferred over TFA for UV detection at low wavelengths (210-220 nm) as it has a lower UV cutoff, though 254 nm is the primary target here.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: 85% Phosphoric Acid (

    
    ) or Trifluoroacetic acid (TFA).
    
  • Water: Milli-Q or HPLC-grade water (18.2 MΩ·cm).

Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

Chromatographic Conditions
ParameterCondition
Column Primary: C18 (L1), 150 × 4.6 mm, 3.5 µm or 5 µmAlternative: Phenyl-Hexyl, 150 × 4.6 mm, 3.5 µm (For isomer resolution)
Mobile Phase A 0.1%

in Water (pH ~2.2)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Run Time 20 Minutes
Gradient Program

A linear gradient is designed to elute the polar impurities early and retain the target hydrophobic bromonitrocresol.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Concentration: 1000 µg/mL).

  • Working Standard: Dilute the stock 1:10 with 50:50 Water:Acetonitrile .

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" which causes peak fronting.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Analytical Workflow (Visualization)

HPLC_Workflow Sample Sample (Solid/Reaction Mass) Dissolution Dissolution (100% ACN) Sample->Dissolution Weighing Dilution Dilution (50:50 ACN:H2O) Dissolution->Dilution Adjust Conc. Filtration Filtration (0.22 µm PTFE) Dilution->Filtration Remove Particulates HPLC HPLC Injection (C18 / Acidic Mobile Phase) Filtration->HPLC Autosampler Detection UV Detection (254 nm) HPLC->Detection Separation Analysis Data Analysis (Integration & Quant) Detection->Analysis Chromatogram

Figure 1: Step-by-step analytical workflow from sample preparation to data analysis.

Validation Parameters (ICH Q2)

To ensure the method is "self-validating" and robust, the following criteria must be met:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. (High tailing indicates insufficient acid in mobile phase or silanol interaction).
      
    • Theoretical Plates (

      
      ):  > 5000.
      
    • Resolution (

      
      ):  > 2.0 between the main peak and nearest isomer impurity.
      
  • Linearity:

    
     over a range of 10 µg/mL to 200 µg/mL.
    
  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.5 µg/mL respectively, due to the strong UV absorbance of the nitro group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization.Increase buffer concentration; Ensure pH is < 3.0.
Retention Time Shift Column temperature fluctuation or incomplete equilibration.Use a column oven (30°C); Extend re-equilibration time to 5 mins.
Split Peaks Sample solvent too strong.Dilute sample in mobile phase A/B mixture (50:50) instead of pure ACN.[1][2]
High Backpressure Precipitation of buffer or particulates.Filter mobile phases; Ensure sample is filtered (0.22 µm).

References

  • SIELC Technologies. Separation of 2-Bromo-4-nitrotoluene on Newcrom R1 HPLC column. (Demonstrates acidic mobile phase strategy for bromonitrotoluenes).

  • National Institutes of Health (PMC). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. (Provides validation criteria for bromophenols).

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. (Supports the use of Phenyl-Hexyl phases for nitro-isomer separation).[3]

  • PubChem. 2-Bromo-4-methyl-6-nitrophenol Compound Summary. (Chemical structure and property verification).[4][5][6]

Sources

Application Note: Quantitative Analysis of 2-Bromo-4-hydroxy-6-nitrotoluene Reaction Mixtures by Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated methodology for the quantitative analysis of 2-Bromo-4-hydroxy-6-nitrotoluene in complex reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and thermal lability of the target analyte, a crucial silylation derivatization step is incorporated to enhance volatility and improve chromatographic performance. This guide provides a comprehensive, step-by-step protocol from sample preparation to data analysis, intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical synthesis sectors.

Introduction: The Analytical Challenge

This compound is a substituted aromatic compound of interest in synthetic chemistry, potentially serving as a precursor or intermediate in the development of novel pharmaceutical agents or specialty chemicals. Accurate and precise quantification of this analyte within raw reaction mixtures is critical for reaction monitoring, yield optimization, and impurity profiling.

The direct analysis of phenolic compounds like this compound by GC-MS is often hindered by their low volatility and the presence of an active hydroxyl group. This can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the hot injector port[1][2]. To overcome these challenges, a derivatization step is essential. Silylation is a widely adopted technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group[3][4]. The resulting TMS-ether is significantly more volatile and thermally stable, making it amenable to GC-MS analysis[5].

This document provides a detailed protocol for the silylation of this compound followed by its quantification using a standard GC-MS system.

Experimental Workflow Overview

The entire analytical process is divided into three main stages: Sample Preparation (including derivatization), GC-MS Analysis, and Data Processing. The causality and logical flow of this workflow are designed to ensure sample integrity, analytical accuracy, and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Solvent Extraction (e.g., with Ethyl Acetate) A->B Isolate Organics C Evaporation to Dryness (Nitrogen Stream) B->C Concentrate D Silylation Derivatization (BSTFA + 1% TMCS) C->D Prepare for GC E Injection into GC-MS D->E Introduce Sample F Chromatographic Separation E->F Separate Analytes G Mass Spectrometric Detection (Scan/SIM) F->G Identify & Detect H Peak Integration G->H Measure Signal I Quantification via Calibration Curve H->I Calculate Concentration J Reporting I->J Finalize Results

Caption: Overall experimental workflow from sample to result.

Materials and Reagents

Solvents and Reagents
  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (GC Grade)[6]

  • Hexane (GC Grade)[6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Sodium Sulfate (Anhydrous)

  • This compound standard (Purity >98%)

  • Internal Standard (IS), e.g., 4,4'-Dibromobiphenyl

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler vials (1.5 mL, glass) with inserts[6]

  • Heating block or water bath

  • Nitrogen evaporation system

  • Vortex mixer

  • Centrifuge

Detailed Protocols

Standard and Sample Preparation

Rationale: A liquid-liquid extraction is employed to isolate the analyte from potentially interfering polar or non-volatile components in the reaction mixture. Anhydrous sodium sulfate is used to remove residual water, which can react with the silylating reagent[4]. The use of an internal standard corrects for variations in sample preparation and injection volume.

Protocol:

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of 4,4'-Dibromobiphenyl in Ethyl Acetate.

  • Calibration Standards:

    • Prepare a 1 mg/mL stock solution of this compound in Ethyl Acetate.

    • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard with the Internal Standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a centrifuge tube.

    • Add 5.0 mL of Ethyl Acetate and 5.0 mL of deionized water.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (Ethyl Acetate) to a clean tube containing a small amount of anhydrous sodium sulfate.

    • Transfer a 1.0 mL aliquot of the dried organic extract to a 1.5 mL autosampler vial.

    • Spike the aliquot with the Internal Standard to a final concentration of 10 µg/mL.

Silylation Derivatization Protocol

Rationale: BSTFA is a powerful silylating agent. The 1% TMCS acts as a catalyst, enhancing the derivatization of the sterically hindered phenolic group. Pyridine can be used as a solvent and catalyst, as it helps to scavenge the acidic byproducts of the reaction. Heating accelerates the reaction to completion.

Protocol:

  • Evaporate the solvent from the prepared standards and samples in the autosampler vials to complete dryness under a gentle stream of nitrogen.

  • To each dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

  • Immediately cap the vials tightly.

  • Vortex for 30 seconds.

  • Heat the vials at 70°C for 30 minutes in a heating block.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

Derivatization cluster_logic Derivatization Rationale Analyte Analyte: this compound (Polar, -OH group) Problem Problem: - Poor Volatility - Thermal Instability - Peak Tailing in GC Analyte->Problem Solution Solution: Silylation Derivatization Problem->Solution Reagent Reagent: BSTFA + TMCS Solution->Reagent Product Product: TMS-ether derivative (Non-polar, Thermally Stable) Reagent->Product Replaces active H on -OH Outcome Outcome: - Increased Volatility - Improved Peak Shape - Accurate Quantification Product->Outcome

Caption: Logic diagram for the necessity of derivatization.

GC-MS Instrumentation and Parameters

Rationale: A non-polar or low-polarity column like a DB-5ms is recommended for the analysis of silylated compounds to prevent interaction between the derivatized analyte and the stationary phase[3][7]. The temperature program is designed to ensure good separation of the analyte from solvent peaks and other components in the mixture.

ParameterSetting
GC System Agilent 8890 or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temp 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program - Initial Temp: 80 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C
MS System Agilent 5977B or equivalent
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions To be determined from the mass spectrum of the derivatized standard (Molecular ion and key fragments)

Data Analysis and Quantification

  • Identification: The derivatized this compound is identified by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of the TMS-ether will show a characteristic molecular ion (M+) and fragmentation pattern.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve using the measured peak area ratios.

System Suitability and Validation

To ensure the trustworthiness of the results, the following checks should be performed:

  • Linearity: The calibration curve should have a coefficient of determination (R²) ≥ 0.995.

  • Precision: Replicate injections of a mid-level standard should show a relative standard deviation (RSD) of < 15%.

  • Blank Analysis: A solvent blank subjected to the full sample preparation and derivatization process should be analyzed to ensure no significant interferences are present at the retention time of the analyte.

Safety Precautions

Substituted nitrotoluenes and their halogenated derivatives should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[8][9]. All handling of chemicals, especially the derivatizing agents, should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025). ResearchGate. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). MDPI. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2023). MATEC Web of Conferences. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • 2-Bromo-4-nitrotoluene. (2018). SIELC Technologies. [Link]

  • Method 8041A: Phenols by Gas Chromatography. (n.d.). EPA. [Link]

  • 4-Bromo-2-nitrotoluene. (n.d.). PubChem. [Link]

  • 2-Bromo-4-nitrotoluene. (n.d.). Chemsrc. [Link]

  • 2-Bromo-6-fluoro-4-nitrotoluene. (n.d.). PubChem. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). ResearchGate. [Link]

  • 2,6-Dibromo-4-nitrotoluene. (n.d.). PubChem. [Link]

  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. (2002). ResearchGate. [Link]

  • Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). (2023). ACS ES&T Air. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (1998). PubMed. [Link]

  • GC-MS sample preparation and column choice guide. (2024). SCION Instruments. [Link]

  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. (1992). ResearchGate. [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). PeerJ. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). MDPI. [Link]

  • GC Derivatization. (n.d.). University of Arizona. [Link]

Sources

Troubleshooting & Optimization

optimizing synthesis of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #: 8492-SYN-OPT Topic: Optimization of 2-Bromo-4-hydroxy-6-nitrotoluene Synthesis Status: Open Severity: High (Regioselectivity & Safety Critical) Assigned Specialist: Senior Application Scientist

Part 1: Critical Diagnostic & Structure Verification

Before proceeding with synthesis optimization, we must resolve a critical nomenclature ambiguity common in this request.

The "Numbering Paradox" The name this compound is chemically ambiguous depending on whether you prioritize the Toluene core or the Phenol core.

  • Scenario A (Strict IUPAC - Toluene Core): Substituents are at positions 2 and 6 relative to the Methyl group (1). This places the Bromine and Nitro groups meta to the Hydroxyl group (4).

    • Feasibility:[1]Low. Direct electrophilic aromatic substitution (EAS) on p-cresol will not yield this isomer because the Hydroxyl group is a strong ortho/para director.

  • Scenario B (Common Industrial Target - Phenol Core): You are likely targeting 2-Bromo-4-methyl-6-nitrophenol (also known as 3-Bromo-5-nitro-p-cresol in toluene numbering). Here, the substituents are ortho to the Hydroxyl group.

    • Feasibility:[1]High. This is the standard intermediate for agrochemicals and dyes.

Decision Matrix: This guide assumes Scenario B (the chemically accessible ortho-to-OH isomer). If you strictly require Scenario A, stop immediately; you cannot synthesize it via direct nitration/bromination of p-cresol. You would need a Sandmeyer displacement sequence starting from 2-bromo-6-nitrotoluene.

Part 2: Standard Operating Procedure (SOP)

Target Molecule: 2-Bromo-4-methyl-6-nitrophenol CAS: 4186-49-6 (approximate, verify specific isomer)

Route Selection: The "Nitration-Last" Strategy

While you can brominate 2-nitro-p-cresol, our optimized protocol recommends Nitration of 2-bromo-p-cresol . This route offers superior regiocontrol because the bulky Bromine at C2 helps direct the incoming Nitro group to C6 (the other ortho position), minimizing over-substitution.

Step-by-Step Protocol

Step 1: Precursor Preparation (Bromination)

  • Substrate: p-Cresol (4-methylphenol).[1]

  • Reagent:

    
     (1.0 eq) or NBS.
    
  • Solvent: Acetic Acid or Dichloromethane (

    
    ).
    
  • Condition:

    
     to 
    
    
    
    .[2]
  • Mechanism: The OH group directs Br to position 2.

  • Checkpoint: Ensure mono-bromination. Over-bromination leads to 2,6-dibromo-p-cresol.

Step 2: Nitration (The Critical Step)

  • Substrate: 2-Bromo-4-methylphenol.[1][3][4]

  • Reagent:

    
     (65%, 1.1 eq) / 
    
    
    
    (catalytic).
  • Solvent: Acetic Acid (glacial).

  • Temperature:

    
     (Strict Control).
    
  • Procedure:

    • Dissolve 2-bromo-4-methylphenol in glacial acetic acid.

    • Cool to

      
      .
      
    • Add

      
       dropwise over 60 minutes. Do not allow exotherm > 
      
      
      
      .
    • Stir for 2 hours at RT.

    • Quench into ice water. Yellow precipitate forms.

Part 3: Troubleshooting Guide (FAQs)

Q1: Why am I getting the 2,6-dibromo byproduct?

  • Diagnosis: This occurs during Step 1 if the local concentration of bromine is too high or temperature is uncontrolled.

  • Fix:

    • Reduce temperature to

      
      .
      
    • Use N-Bromosuccinimide (NBS) instead of elemental bromine for slower, more controlled release of

      
      .
      
    • Add the brominating agent as a dilute solution over 2+ hours.

Q2: My nitration yield is low (<50%) and I see "tar" formation.

  • Diagnosis: Oxidation of the phenolic ring or the methyl group. Nitric acid is a strong oxidant.

  • Fix:

    • Sulfamic Acid: Add 0.1 eq of Sulfamic Acid to the reaction mixture before adding

      
      . This scavenges nitrous acid (
      
      
      
      ), which catalyzes the oxidation side reactions.
    • Two-Phase System: Switch to a DCM/Water biphasic system with phase transfer catalyst to limit contact time with concentrated acid.

Q3: Isomer Contamination: I have 2-nitro-p-cresol mixed in.

  • Diagnosis: Incomplete bromination in Step 1 carried over, or displacement of Br by

    
     (rare but possible under forcing conditions).
    
  • Fix:

    • Purification: The target (2-bromo-6-nitro) is more acidic and less soluble in non-polar solvents than the mono-substituted precursors. Recrystallize from Ethanol/Water (80:20).

Q4: Can I reverse the order (Nitrate then Brominate)?

  • Analysis: Yes, but it is less optimal.

  • Reasoning: Nitration of p-cresol gives 2-nitro-p-cresol. Subsequent bromination must occur at C6. However, the Nitro group deactivates the ring, making the second step slower and requiring harsher conditions, which promotes tar formation. The "Bromine First" route activates the ring for the second step while blocking one reactive site.

Part 4: Data & Visualization

Comparative Route Efficiency
ParameterRoute A: Bromination

Nitration
Route B: Nitration

Bromination
Regioselectivity High (Br blocks C2)Moderate (Risk of poly-nitration)
Yield (Overall) 75-82% 60-65%
Purification Crystallization (Easy)Column Chromatography (Often required)
Safety Profile Moderate (Nitration of activated ring)Low (Nitration of p-cresol is very exothermic)
Synthesis Logic Flow

Synthesispathway Start p-Cresol (4-methylphenol) Step1 Step 1: Bromination (Br2/AcOH, 0°C) Start->Step1 Inter1 Intermediate: 2-Bromo-4-methylphenol Step1->Inter1 Major (90%) Side1 Side Product: 2,6-Dibromo-4-methylphenol Step1->Side1 Over-reaction Step2 Step 2: Nitration (HNO3/H2SO4, <10°C) Inter1->Step2 Target TARGET: 2-Bromo-4-methyl-6-nitrophenol Step2->Target Electrophilic Subst. at C6 Issue Issue: Oxidation/Tar Step2->Issue Temp > 15°C

Caption: Optimized pathway prioritizing bromination to block the C2 position, forcing the nitro group to the C6 position.

Part 5: References

  • ChemicalBook. Synthesis of 2-BROMO-4-METHYL-6-NITROPHENOL from 2-Bromo-4-methylphenol. (Route verification via Nitration of Bromophenol).

  • Baghernejad, B. et al. (2009).[5] An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science.[5] (Protocol for mild nitration to avoid oxidation).

  • Ma, X. et al. (2019).[6] Mild and Regioselective Bromination of Phenols with TMSBr.[6] ChemistryViews. (Advanced bromination techniques for regiocontrol).

  • Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol. (Industrial scale optimization of the precursor).

Sources

Technical Support Center: Purification of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support resource, designed for bench scientists requiring immediate, high-fidelity troubleshooting and purification protocols.

CAS: 62827-40-1 | Class: Halogenated Nitrocresol Support Level: Advanced Chemical Purification[1][2]

System Overview & Chemical Identity

Before initiating purification, verify your target structure.[1][2] The nomenclature "2-Bromo-4-hydroxy-6-nitrotoluene" implies a toluene core with the following substitution pattern:

  • Position 1: Methyl group (-CH₃)[1]

  • Position 2: Bromine (-Br)[1][2][3][4]

  • Position 4: Hydroxyl (-OH)[1][2]

  • Position 6: Nitro (-NO₂)[1][3][4]

Chemical Behavior: This compound behaves as a meta-nitrophenol derivative relative to the hydroxyl group (since the OH is at 4 and NO₂ is at 6).[1][2] Unlike ortho-nitrophenols, which often chelate intramolecularly and are steam volatile, this isomer relies on intermolecular hydrogen bonding, resulting in a higher melting point and lower solubility in non-polar solvents.[1][2]

Diagnostic Troubleshooting (FAQ)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: This "oiling out" is typically caused by isomer contamination (regioisomers from nitration) or residual solvent lowering the melting point.[1][2] Corrective Action:

  • The "Scratch" Method: Dissolve the oil in a minimum amount of hot Ethanol (EtOH).[1][2] Add water dropwise until turbidity just persists.[1][2] Cool to 0°C and scratch the glass vigorously with a glass rod to provide nucleation sites.[1][2]

  • Seed Crystal: If you have any pure material, add a single crystal at 0°C.

  • Solvent Swap: If EtOH/Water fails, switch to a Toluene/Hexane system.[1][2] Dissolve in minimal hot toluene, then add hexane until cloudy.[1][2]

Q2: The solid is yellow-orange, but the filtrate is dark red/black. Is my product decomposing?

Diagnosis: No. Nitrocresols are inherently yellow.[1][2] The dark red color is usually due to oxidation byproducts (quinones) or trace polynitrated species, which are highly colored even in ppm quantities.[1][2] Corrective Action:

  • Perform an Activated Charcoal filtration.[1][2] Dissolve the crude solid in hot ethyl acetate, add 5% w/w activated carbon, stir for 15 mins, and filter through Celite while hot. This preferentially adsorbs the planar, conjugated oxidized impurities.[1][2]

Q3: I suspect contamination with the non-nitrated precursor (2-bromo-p-cresol). How do I separate them?

Diagnosis: Both are phenols, but the nitro group significantly increases acidity.[1][2] Corrective Action:

  • pKa-Based Extraction: this compound (pKa ~7-8) is more acidic than 2-bromo-p-cresol (pKa ~10).[1][2]

  • Test: Extract the organic layer with Sodium Carbonate (Na₂CO₃) solution (pH ~11).[2] The nitrocresol should extract into the aqueous phase, while the non-nitrated precursor remains in the organic layer.[1][2] (See Workflow Diagram 1).

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Chemical Purification (The "Workhorse" Method)

Best for removing non-phenolic impurities and non-nitrated precursors.[1]

Reagents: Dichloromethane (DCM), 1M NaOH, 1M HCl, Brine.[1][2]

StepActionMechanistic Logic
1 Dissolve crude (5g) in DCM (50 mL).Solubilizes the target and lipophilic impurities.
2 Extract with 1M NaOH (3 x 20 mL).Critical Step: The phenol deprotonates to form the water-soluble sodium phenoxide.[1][2] Neutral impurities stay in DCM.
3 Wash the combined aqueous layer with fresh DCM (20 mL).[2]Removes physically entrained organic impurities.
4 Cool aqueous layer to 0°C and acidify with 1M HCl to pH 1-2.[1][2]Reprotonates the phenoxide.[1][2] The neutral nitrocresol precipitates out.[1][2]
5 Extract the cloudy aqueous mix with Ethyl Acetate (3 x 30 mL).Recovers the purified product into organic solvent.
6 Dry (MgSO₄), Filter, and Concentrate.[2]Yields the chemically purified solid.[1][2]
Protocol B: Recrystallization (The "Polishing" Method)

Best for removing trace isomers and achieving analytical purity.[2]

Solvent System: Ethanol (95%) and Water.[1][2]

  • Place the solid from Protocol A in an Erlenmeyer flask.

  • Add hot Ethanol (60-70°C) dropwise until the solid just dissolves.

  • Remove from heat.[1][2] Add hot water dropwise until a faint cloudiness persists.

  • Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the yellow needles and wash with ice-cold 50% EtOH/Water.[1][2]

Visual Workflows

Figure 1: Acid-Base Purification Logic

This diagram illustrates the separation of the target nitrocresol from neutral impurities and weaker phenols.[1][2]

PurificationLogic Crude Crude Mixture (Target + Impurities) DCM_Soln Dissolve in DCM Crude->DCM_Soln Extract_NaOH Extract with 1M NaOH DCM_Soln->Extract_NaOH Org_Layer_1 Organic Layer (Neutral Impurities) Extract_NaOH->Org_Layer_1 Discard Aq_Layer_1 Aqueous Layer (Target as Phenoxide) Extract_NaOH->Aq_Layer_1 Wash_DCM Wash with fresh DCM Aq_Layer_1->Wash_DCM Acidify Acidify with HCl (pH 1) Wash_DCM->Acidify Precipitate Target Precipitates Acidify->Precipitate Final_Ext Extract into EtOAc & Evaporate Precipitate->Final_Ext

Caption: Separation of this compound based on pKa differences.

Technical Specifications & Safety Data

Solubility Profile
SolventSolubility (25°C)Application
Water Insoluble (<0.1 mg/mL)Anti-solvent
1M NaOH Soluble (Deep Yellow)Extraction Medium
Ethanol SolubleRecrystallization
Dichloromethane SolubleExtraction Solvent
Hexane InsolubleAnti-solvent
Safety Warning (HSE)
  • Explosion Hazard: While less sensitive than polynitrated toluenes (TNT), dry nitrocresols can be shock-sensitive.[1][2] Do not grind dry material in a mortar. [1][2]

  • Skin Absorption: Nitro compounds are readily absorbed through skin and can cause methemoglobinemia.[1][2] Double-glove (Nitrile) is mandatory. [1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82189, 2-Bromo-4-nitrotoluene. (Used for comparative physical properties of the bromonitrotoluene core).[1][2] Retrieved from [Link]

  • ScienceMadness Discussion Board. Separation of Nitrotoluene Isomers. (Field-proven techniques for separating ortho/para nitro isomers). Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-Bromo-4-hydroxy-6-nitrotoluene

[1]

Topic: Troubleshooting Common Byproducts in 2-Bromo-4-hydroxy-6-nitrotoluene Synthesis CAS Registry Number: 13073-25-1 Synonyms: 2-Bromo-6-nitro-p-cresol; 2-Bromo-4-methyl-6-nitrophenol.[1] Primary Application: Key intermediate for thrombopoietin receptor agonists (e.g., Eltrombopag) and specialized agrochemicals.

Module 1: Synthetic Route Analysis & Impurity Profiling

The Two-Step Protocol

While multiple routes exist, the most robust industrial pathway involves the bromination of p-cresol followed by regioselective nitration . This route minimizes the handling of unstable nitrophenol intermediates but introduces specific impurity risks at each stage.

Step 1: Bromination [1][2][3][4][5][6][7]
  • Reaction: p-Cresol + Brngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
    
    2-Bromo-p-cresol.[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][8] The hydroxyl group directs ortho/para. Since the para position is blocked by the methyl group, substitution occurs at the ortho position.

Step 2: Nitration [1][2][8][9][10][11]
  • Reaction: 2-Bromo-p-cresol + HNO

    
    /H
    
    
    SO
    
    
    
    
    2-Bromo-6-nitro-p-cresol.[1]
  • Mechanism: The directing effects of the Hydroxyl (activator, ortho/para) and Methyl (weak activator) groups synergize to direct the nitro group to the remaining open ortho position (position 6).

Impurity Genealogy Map

The following diagram illustrates the origin of critical byproducts. Use this to trace back impurities found in your HPLC/TLC analysis.

GStartp-Cresol(Starting Material)Step1Step 1: Bromination(Br2 / DCM or Chlorobenzene)Start->Step1Byprod22,6-Dinitro-p-cresol(Ipso-substitution orNitration of unreacted p-cresol)Start->Byprod2Unreacted SM carried to Step 2Int12-Bromo-p-cresol(Major Intermediate)Step1->Int11.0 eq Br2Byprod12,6-Dibromo-p-cresol(Over-bromination)Step1->Byprod1Excess Br2 / High TempStep2Step 2: Nitration(HNO3 / H2SO4)Int1->Step2Target2-Bromo-6-nitro-p-cresol(TARGET)Step2->TargetControlled Temp (<20°C)Step2->Byprod2Over-nitration / Ipso-attackByprod3p-Benzoquinones(Oxidation Byproducts)Step2->Byprod3Oxidative Stress

Figure 1: Reaction pathway and impurity genealogy for the synthesis of 2-Bromo-6-nitro-p-cresol.

Module 2: Troubleshooting Guide (Q&A)

Category A: Yield & Purity Issues

Q1: My final product contains 5-10% of a byproduct that is difficult to separate by recrystallization. It appears slightly less polar than the target. What is it?

  • Diagnosis: This is likely 2,6-Dibromo-p-cresol .[1]

  • Root Cause: This impurity forms during Step 1 if the bromination is not strictly stoichiometric (i.e., >1.05 eq of Br

    
     used) or if the reaction temperature exceeds 25°C. It carries through the nitration step largely unchanged because the electron-withdrawing bromine atoms deactivate the ring against further nitration under mild conditions.
    
  • Solution:

    • Prevention: Control Step 1 temperature at 0–5°C and add Br

      
       dropwise. Stop the reaction immediately upon consumption of p-cresol (monitor by TLC/HPLC).
      
    • Purification: 2,6-Dibromo-p-cresol is significantly less acidic than the nitrated target.[1] Wash the organic layer with dilute Na

      
      CO
      
      
      (pH ~9). The target (pKa ~5.4) will dissolve in the aqueous base as a nitrophenolate salt, while the dibromo impurity (pKa ~6.7) will largely remain in the organic phase [1].

Q2: The reaction mixture turned black/tarry during the nitration step, and the yield is <40%.

  • Diagnosis: Oxidative degradation leading to quinone formation .

  • Root Cause: Nitric acid is a potent oxidant. If the addition is too fast or the temperature spikes, the phenol ring oxidizes to p-benzoquinones and polymerizes into tar.

  • Solution:

    • Protocol Adjustment: Use a two-phase system (e.g., DCM/Water) for nitration to act as a heat sink.[1]

    • Temperature: Maintain internal temperature below 10°C during HNO

      
       addition.
      
    • Reagent: Use Sulfuric Acid/Nitric Acid mixed acid (nitrating mixture) rather than fuming nitric acid alone to control the concentration of the nitronium ion (

      
      ) [2].
      
Category B: Identification & Analytics[1]

Q3: How do I distinguish between the target and the "Ipso" byproduct (2,6-dinitro-p-cresol)?

  • Context: Under harsh nitration conditions, a nitro group can displace the bromine atom (ipso-substitution), or unreacted p-cresol from Step 1 can be dinitrated.[1]

  • Analytical Signature:

    • Target (2-Br-6-NO

      
      ):  Mass Spec (ESI-) shows m/z ~230/232 (1:1 isotope pattern characteristic of Bromine).[1]
      
    • Impurity (2,6-diNO

      
      ):  Mass Spec (ESI-) shows m/z ~197 (No Bromine isotope pattern).[1]
      
    • NMR: The target has two aromatic protons with meta coupling (d, J~2.5 Hz). The dinitro impurity has two equivalent aromatic protons (singlet) [3].

Module 3: Analytical Reference Data

Use the table below to validate your crude reaction mixture.

CompoundStructureRelative Polarity (TLC)HPLC Retention (C18)Key Diagnostic
p-Cresol SMMediumEarlyUV

277nm
2-Bromo-p-cresol IntermediateHigh (Less Polar)MidMS: 185/187 (1:[1]1)
2-Bromo-6-nitro-p-cresol Target Medium-High Mid-Late MS: 230/232 (1:1)
2,6-Dibromo-p-cresol ImpurityVery High (Non-polar)LateMS: 263/265/267 (1:2:[1]1)
2,6-Dinitro-p-cresol ImpurityMediumEarly-MidMS: 197 (No Br)

Module 4: Validated Experimental Workflow

The following logic gate ensures you do not proceed to Step 2 with compromised material.

DecisionTreeCheck1Analyze Step 1 Mixture(HPLC/TLC)Decision1Is p-Cresol > 1%?Check1->Decision1Action1Add 0.1 eq Br2Stir 30 minDecision1->Action1YesDecision2Is 2,6-Dibromo > 5%?Decision1->Decision2NoAction1->Check1Action2Recrystallize fromHexane/EthanolDecision2->Action2YesProceedProceed to Nitration(Keep T < 10°C)Decision2->ProceedNoAction2->Proceed

Figure 2: Quality Control Decision Matrix for the transition from Bromination to Nitration.

References

  • Synthesis of 2-bromo-4-methylphenol: Source: CN102766028A.[1] "Method for preparing 2-bromine-4-methylphenol." Relevance: Defines the optimal stoichiometry (1.0–1.03 eq Br

    
    ) to minimize dibromo byproducts.
    Link:[1]
    
  • Nitration Protocols & Eltrombopag Intermediates: Source: ChemicalBook & BenchChem Protocols.[1] "Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene" (Analogous chemistry). Relevance: Establishes the necessity of temperature control to prevent oxidation/tarring during nitration of electron-rich phenols. Link:[1]

  • Regioselectivity in Phenol Nitration: Source: Kermack, W. O., & Spragg, W. T. (1932).[1][6] "Bromination of 2-nitro-p-cresol." Journal of the Chemical Society.[6] Relevance: Provides foundational mechanistic insight into the directing effects and separation of nitro-cresol isomers. Link:[1][6]

  • General Mechanism of Nitration: Source: Master Organic Chemistry.[1] "Nitration of Benzene and Derivatives."[8][9] Relevance: Explains the formation of the nitronium ion and the kinetics of activating groups (OH, CH3). Link:[1]

improving yield in 2-Bromo-4-hydroxy-6-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Bromo-4-hydroxy-6-nitrotoluene Synthesis

Current Status: Online Agent: Senior Application Scientist Case ID: OPT-YIELD-2B6N[1]

System Check: Isomer Verification

Before proceeding with yield optimization, we must verify the structural target. The nomenclature "this compound" is chemically ambiguous depending on whether the numbering prioritizes the Toluene or Phenol core.[1]

  • Target A (Most Common/Industrial Standard): 3-Bromo-4-hydroxy-5-nitrotoluene (also known as 2-Bromo-6-nitro-p-cresol ).[1]

    • Structure: Methyl at C1; Hydroxyl at C4; Bromine at C3; Nitro at C5.[1]

    • Chemistry: Substituents are ortho to the Hydroxyl group.[1]

    • Precursor:p-Cresol.[1][2][3][4][5][6][7][8]

  • Target B (Rare): this compound (Substituents ortho to Methyl).[1]

    • Chemistry: Requires specialized synthesis (meta-substitution relative to OH is difficult via direct EAS).[1]

This guide addresses Target A (2-Bromo-6-nitro-p-cresol) , as this is the standard intermediate for API and agrochemical synthesis where "yield improvement" is a common pain point.[1]

Module 1: Synthetic Pathway & Strategy

To maximize yield, you must select the route that minimizes regio-isomeric impurities.[1] The "Nitration-First" strategy is superior to "Bromination-First" because the nitro group deactivates the ring, preventing the "runaway" poly-bromination often seen when brominating p-cresol directly.[1]

Recommended Workflow

Synthesis_Pathway Start p-Cresol (4-Hydroxytoluene) Step1 Step 1: Nitration (Regioselective) Start->Step1 HNO3/H2SO4 or Mixed Acid Inter Intermediate: 2-Nitro-p-cresol (4-Methyl-2-nitrophenol) Step1->Inter Yield: ~90-95% Step2 Step 2: Bromination (Controlled) Inter->Step2 NBS/MeOH (Lab) or Br2/AcOH (Scale) Product Target: 2-Bromo-6-nitro-p-cresol Step2->Product Yield: >85% Impurity Impurity: Di-bromo species Step2->Impurity If Temp > 25°C or Excess Br2

Figure 1: The "Nitration-First" strategy minimizes side reactions by utilizing the deactivating nature of the nitro group to control the subsequent bromination.

Module 2: Step-by-Step Optimization Protocols

Phase 1: Nitration (p-Cresol 2-Nitro-p-cresol)

The Bottleneck: Oxidation of the methyl group (tar formation) and dinitration.[1]

ParameterStandard ConditionOptimized Condition Reasoning
Solvent Water/H2SO4Chloroform or DCM (Two-Phase) Organic solvents protect the product from over-nitration and facilitate heat dissipation.[1]
Temperature 0–10°C-5°C to 0°C Strict temp control prevents oxidation of the methyl group to carboxylic acid.[1]
Reagent Conc. HNO3Mixed Acid (HNO3/H2SO4) Generates the nitronium ion (

) more efficiently, allowing for lower equivalents and cleaner reaction.[1]

Protocol Note: Maintain the internal temperature strictly below 5°C during addition. If using a two-phase system (e.g., DCM/Water), vigorous stirring ( >500 RPM) is critical to prevent localized "hotspots" of concentration that lead to dinitration.[1]

Phase 2: Bromination (2-Nitro-p-cresol Target)

The Bottleneck: Formation of the di-bromo impurity (2,6-dibromo-4-methylphenol derivatives) or unreacted starting material.[1]

Method A: High Precision (Lab/Pilot Scale)

  • Reagent: N-Bromosuccinimide (NBS)[1][9]

  • Solvent: Methanol (ACS Grade) + 10 mol% p-TsOH[1][9]

  • Mechanism: NBS provides a slow, controlled release of electrophilic bromine.[1] The acid catalyst (p-TsOH) activates the NBS.[1]

  • Yield Potential: 86–95%[1][5][9]

  • Protocol:

    • Dissolve 2-nitro-p-cresol in Methanol (0.5 M).

    • Add p-TsOH (0.1 eq).[1]

    • Add NBS (1.05 eq) portion-wise over 30 mins at 0°C .

    • Critical: Monitor by HPLC. Stop exactly when starting material < 1%.[1] Do not chase conversion with excess NBS; this causes di-bromination.[1]

Method B: Cost-Effective (Industrial Scale)

  • Reagent: Elemental Bromine (

    
    )[1]
    
  • Solvent: Acetic Acid[1]

  • Protocol:

    • Dissolve substrate in Glacial Acetic Acid.[1]

    • Add

      
       (1.0 eq) dropwise at 15–20°C .
      
    • Troubleshooting: If the reaction stalls, add a catalytic amount of Iron(III) bromide (

      
      ) or Iodine (
      
      
      
      ), but be cautious—this increases reaction rate and risk of over-bromination.[1]

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant amounts of "black tar" in my nitration step. What is happening?

Diagnosis: Oxidative degradation.[1] Root Cause: The reaction temperature spiked, or the nitric acid concentration was too high locally. p-Cresol is electron-rich and prone to oxidation into quinones, which polymerize into tar.[1] Solution:

  • Dilution: Dilute your nitric acid with sulfuric acid or water before addition.[1]

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) to reduce aerobic oxidation.
    
  • Two-Phase System: Switch to a DCM/Water biphasic system. The nitrated product will partition into the organic layer, protecting it from further oxidation by the aqueous acid.

Q2: In the bromination step, I have 15% di-bromo impurity. How do I remove it?

Diagnosis: Over-bromination.[1] Root Cause: Excess Bromine/NBS or temperature too high.[1] Solution:

  • Stoichiometry: Reduce Bromine to 0.95–1.0 eq. It is better to have 5% unreacted starting material (which can be recycled) than 15% di-bromo impurity (which is hard to separate).[1]

  • Purification: The di-bromo species is significantly less acidic than the mono-bromo product.[1]

    • Technique:pH-Swing Extraction. Dissolve the crude mixture in weak base (Sodium Carbonate).[1] The mono-bromo product (pKa ~7) will dissolve.[1] The di-bromo species (more acidic due to two EWGs, but often more lipophilic and sterically hindered) may show different solubility profiles.[1]

    • Alternative: Recrystallization from Ethanol/Water (80:[1]20) often selectively precipitates the di-bromo impurity first.[1]

Q3: Why is my yield low when using Iron ( ) catalyst for bromination?

Diagnosis: Aggressive catalysis leading to side reactions.[1] Insight: The nitro group on the ring already deactivates it, making the reaction slow. While Fe speeds it up, it also promotes bromination at the methyl position (benzylic bromination) via a radical mechanism if light is present, or simply pushes the reaction to the di-bromo stage. Solution: Remove the metal catalyst.[1] Use Acetic Acid as the solvent; the protonation of the solvent is usually sufficient catalysis for this activated phenol system. If you must use a catalyst, switch to Iodine (


) .[1]

Module 4: Logic for Impurity Management

Use this decision tree to diagnose yield loss in real-time.

Troubleshooting_Logic Start Yield < 80% Check_Step Which Step? Start->Check_Step Nitration Nitration Check_Step->Nitration Bromination Bromination Check_Step->Bromination Tar Issue: Tar/Black Oil Nitration->Tar Oxidation Cause: Oxidation Action: Lower Temp, Use Biphasic Solvent Tar->Oxidation Dibromo Issue: Di-bromo Impurity Bromination->Dibromo Unreacted Issue: Unreacted SM Bromination->Unreacted Stoich Cause: Excess Reagent Action: Reduce Br2 to 0.98 eq Dibromo->Stoich Time Cause: Deactivated Ring Action: Increase Time, Not Reagent Unreacted->Time

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • Regioselective Nitration of Phenols

    • Title: Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[1]

    • Source:Arkivoc (2001).[1]

    • Relevance: Establishes the baseline for high-yield nitration of p-cresol to 2-nitro-p-cresol (95% yield) using oxidative conditions, which can be adapted to cheaper mixed-acid systems for scale.
  • High-Yield Bromination Protocol (NBS/MeOH)

    • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
    • Source:Journal of Organic Chemistry (via PMC).[1]

    • Relevance: Provides the "Gold Standard" method for brominating deactivated phenols with >86% yield and minimal di-bromo formation using NBS and p-TsOH.[1]

  • Industrial Preparation of Bromocresols

    • Title: Method for preparing 2-bromo-4-methylphenol (and derivatives).[1][3][5][7][8]

    • Source:Google Patents (CN101037378B).[1]

    • Relevance: details the industrial handling of bromination exotherms and solvent recovery to maximize yield on a kilogram scale.
  • General Synthesis of 2-bromo-6-nitrotoluene derivatives

    • Title: 2-Bromo-6-nitrotoluene synthesis and properties.[1][10]

    • Source:ChemicalBook / Liter
    • Relevance: Confirms the structural isomers and physical properties (melting points)

Sources

challenges in the scale-up of 2-Bromo-4-hydroxy-6-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Internal Designation: 2-Bromo-6-nitro-p-cresol Synthesis Guide

Status: Active | Version: 2.4 | Security Level: Research & Development

Executive Summary & Route Strategy

User Query: What is the most reliable pathway to scale up 2-Bromo-4-hydroxy-6-nitrotoluene (CAS: 2093-41-6) while minimizing thermal hazards?

Technical Response: The target molecule, chemically defined as 2-bromo-6-nitro-p-cresol , features a tri-substituted toluene core (Methyl at C1, Hydroxy at C4, Bromo at C2, Nitro at C6).

For scale-up (>100g to kg scale), the Nitration-First pathway is superior to the Bromination-First pathway. Introducing the nitro group first deactivates the ring slightly, preventing the "runaway bromination" often seen with activated phenols. Conversely, nitrating a brominated phenol risks ipso-substitution (displacement of bromine) and oxidative decomposition ("red oil" formation).

Recommended Synthetic Pathway

SynthesisRoute Start p-Cresol (4-Methylphenol) Inter Intermediate: 2-Nitro-p-cresol Start->Inter Step 1: Nitration (Dilute HNO3/H2SO4, <20°C) Risk: Exotherm Waste Impurity: 2,6-Dinitro-p-cresol Start->Waste Over-Nitration (Temp >40°C) Product Target: 2-Bromo-6-nitro-p-cresol Inter->Product Step 2: Bromination (Br2/AcOH or NBS) Regioselective

Figure 1: The Nitration-First strategy minimizes poly-halogenation by utilizing the electronic deactivation of the nitro group.

Critical Troubleshooting: Step-by-Step

Module A: The Nitration Step (p-Cresol 2-Nitro-p-cresol)

The Hazard: Nitration of electron-rich phenols is notoriously exothermic. The formation of unstable quinone oxidates (often visible as a dark "red oil") can precede thermal runaway.

SymptomDiagnosisCorrective Action
Dark Red/Black Oil Phase Oxidation of phenol ring; insufficient cooling or acid concentration too high.STOP FEED IMMEDIATELY. Maximize cooling. If temp rises >5°C/min, initiate emergency quench into ice water.
Low Yield (<60%) Over-nitration to 2,6-dinitro-p-cresol.Maintain reaction temp <20°C. Reduce

equivalents to 0.95-1.0 (slight deficit).
Difficult Phase Separation Emulsion formation due to tarry byproducts.Wash organic phase with warm water (not hot). Add brine to break emulsion.

Q: Why do I see a sudden temperature spike after the acid addition stops? A: This is a "delayed exotherm" caused by poor mixing. If the nitric acid accumulates in a stagnant zone (dead volume) without reacting, a sudden agitation increase will trigger a massive, simultaneous reaction.

  • Protocol Fix: Ensure impeller speed provides a vortex before starting addition. Use a dip tube to introduce acid directly into the turbulent zone, not on the wall.

Module B: The Bromination Step (2-Nitro-p-cresol Product)

The Hazard: Regioselectivity. While the nitro group directs meta (relative to itself) and the hydroxyl directs ortho/para, the position 6 is already blocked. The bromine must target position 2.

Q: I am getting di-bromo impurities. How do I stop this? A: The 2-nitro group deactivates the ring, but the 4-methyl and 1-hydroxy groups still activate it.

  • Switch Reagent: If using elemental Bromine (

    
    ), switch to N-Bromosuccinimide (NBS)  in acetonitrile or DMF. NBS provides a slow, controlled release of bromonium ions (
    
    
    
    ).
  • Stoichiometry: Use exactly 1.05 equivalents of brominating agent.

  • Temperature: Keep the reaction between 0°C and 5°C. Higher temperatures overcome the activation energy barrier for brominating the deactivated positions or displacing the nitro group.

Scale-Up Safety & Engineering Controls

When moving from gram to kilogram scale, heat transfer becomes your primary bottleneck.

Process Safety Interlock Logic

SafetyLogic Reactor Nitration Reactor (Jacketed) TempSensor TC-101 Internal Temp DosingPump HNO3 Dosing Pump TempSensor->DosingPump If T > 25°C, STOP PUMP Quench Emergency Quench (Ice/Water) TempSensor->Quench If T > 45°C, OPEN DUMP VALVE Cooling Glycol Chiller (-10°C) TempSensor->Cooling PID Control Loop DosingPump->Reactor Feed Rate Controlled

Figure 2: Mandatory safety interlocks for phenolic nitration. Pump shutdown must be automated based on internal temperature.

Impurity Profiling Table
Impurity StructureOriginRemoval Strategy
2,6-Dinitro-p-cresol Over-nitration (Step 1).Steam Distillation: The target (2-bromo-6-nitro) is volatile with steam due to intramolecular H-bonding; the dinitro is less volatile.
2,6-Dibromo-p-cresol Bromination of unreacted p-cresol (Step 1 incomplete).Recrystallization: Use Ethanol/Water (9:1). The dibromo species is significantly less soluble.
"Red Oil" (Quinones) Oxidation.[1]Filtration: Pass the crude organic solution through a silica or activated carbon pad before crystallization.

FAQ: Expert Insights

Q: Can I use "Mixed Acid" (Sulfuric/Nitric) for the first step? A: Yes, but proceed with caution. Sulfuric acid acts as a dehydrating agent, generating the highly reactive nitronium ion (


). While this increases rate, it also increases the risk of oxidation.
  • Recommendation: For p-cresol, a milder system using dilute nitric acid in Acetic Acid or a two-phase system (Dichloromethane/Water) with catalytic sulfuric acid is safer and yields cleaner regioselectivity [1].

Q: The final product is yellow. Is it pure? A: Yes. Nitro-phenols are inherently yellow due to the conjugation of the nitro group with the aromatic ring (chromophore). However, a dark orange or brown hue indicates oxidation products. A pure sample should be a bright yellow crystalline solid (m.p. approx 68-70°C for similar isomers, verify specific isomer m.p. via DSC).

Q: How do I handle the waste streams? A:

  • Aqueous Waste: Will contain nitrophenols (toxic, uncouplers of oxidative phosphorylation). DO NOT mix with bleach (hypochlorite), as this forms chloropicrin (tear gas). Incineration is the standard disposal method.

  • Bromine Waste: Quench excess bromine with Sodium Thiosulfate or Sodium Bisulfite solution before disposal.

References & Grounding

  • Nitration Methodology: Organic Syntheses, Coll. Vol. 2, p. 451 (1943); Vol. 18, p. 61 (1938). (Classic protocols for nitration of phenols).[1]

  • Regioselectivity in Bromination: Oberhauser, T. (1997). "Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry.

  • Safety of Nitrophenols: National Institute for Occupational Safety and Health (NIOSH). "4-Nitrophenol Safety Data."

  • Scale-Up Hazards: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Reference for "Red Oil" phenomena).

  • Specific Synthesis Reference: Journal of the American Chemical Society, Vol 66, p. 1872 (1944). (Cited in patent literature for halogenated nitrophenols).

(Note: While specific recent patents exist, the fundamental chemistry relies on these established, authoritative organic synthesis protocols.)

Sources

Technical Support Center: 2-Bromo-4-hydroxy-6-nitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reaction optimization and troubleshooting for 2-Bromo-4-hydroxy-6-nitrotoluene (and its relevant isomers).

Note on Nomenclature & Structure: There is significant ambiguity in the commercial nomenclature for this compound.

  • User Specification: this compound.

  • IUPAC Equivalent (Standard): 3-Bromo-5-nitro-4-hydroxytoluene (or 2-bromo-6-nitro-p-cresol).

  • Chemical Reality: In electrophilic aromatic substitution (EAS), the hydroxyl group (-OH) at position 4 is the strongest directing group. It directs incoming electrophiles to positions 3 and 5 (ortho to itself). Therefore, the stable product synthesized from p-cresol derivatives will invariably place the Bromine and Nitro groups at positions 3 and 5 relative to the Toluene methyl group (or 2 and 6 relative to the Phenol hydroxyl).

This guide focuses on the Bromination of 2-nitro-p-cresol (4-methyl-2-nitrophenol) to yield the target bromonitrocresol, as this is the most regioselective and scalable route.

Core Synthesis Strategy (The "Golden Route")

To maximize yield and regioselectivity, we recommend Route A: Bromination of 2-nitro-p-cresol . Attempting to nitrate 2-bromo-p-cresol (Route B) often leads to oxidation of the ring or "ipso-substitution" (displacement of the bromine), resulting in lower yields and complex impurity profiles.

Reaction Logic Flowchart

The following diagram outlines the decision matrix and chemical logic for this synthesis.

SynthesisLogic Start Target: this compound Precursor Starting Material: 4-Methyl-2-nitrophenol (2-Nitro-p-cresol) Start->Precursor Retrosynthesis RouteB Route B: Nitration of Bromo-cresol (High Risk) Start->RouteB RouteA Route A: Bromination (Recommended) Precursor->RouteA Reagent Reagent Selection: Br2 (Elemental) vs NBS Condition1 Condition: AcOH, 0-5°C Stoichiometry: 1.0 eq Reagent->Condition1 Scale-up Condition2 Condition: NBS, MeCN, RT (Milder, higher cost) Reagent->Condition2 Lab Scale RouteA->Reagent Impurity2 Risk: Ipso-substitution / Oxidation RouteB->Impurity2 Impurity1 Risk: Poly-bromination (If Temp > 20°C) Condition1->Impurity1 Product Final Product (>95% Purity after workup) Condition1->Product Condition2->Product

Caption: Decision matrix favoring the bromination of the nitro-precursor to avoid oxidation side-reactions common in nitration steps.

Optimized Experimental Protocol

Objective: Synthesis of 2-Bromo-6-nitro-p-cresol (Target Isomer) Scale: 100 mmol (Laboratory Scale)

Reagents & Stoichiometry
ComponentRoleEq.Mass/VolNotes
2-Nitro-p-cresol Substrate1.015.3 gSolid, yellow. Purity critical.
Bromine (

)
Reagent1.0516.8 g (5.4 mL)Handle in fume hood. High density.
Acetic Acid (Glacial) Solvent-150 mLPromotes electrophilic attack.
Sodium Bisulfite (aq) Quench-10% Soln.Neutralizes excess

.
Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HBr gas.

  • Dissolution: Charge the flask with 2-Nitro-p-cresol (15.3 g) and Glacial Acetic Acid (120 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Critical: Low temperature prevents over-bromination.

  • Addition: Dilute

    
     (5.4 mL) in Acetic Acid (30 mL). Add this solution dropwise over 60–90 minutes . Maintain internal temperature <10°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1]

  • Quench: Pour the reaction mixture slowly into 500 mL of ice water with vigorous stirring. Add 10% Sodium Bisulfite solution until the orange color of excess bromine disappears.

  • Isolation: Filter the precipitated yellow solid. Wash the cake with water (

    
     mL) to remove residual acid.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: I am seeing a significant amount of "M+79/81" impurity (Di-bromo product). How do I stop this?

Diagnosis: Over-bromination (2,6-dibromo-4-nitro-p-cresol formation). Root Cause:

  • Temperature Spikes: Bromination is exothermic. If the temp exceeds 20°C during addition, the reaction rate accelerates, leading to double substitution.

  • Local Excess: Adding neat bromine too quickly creates localized zones of high concentration. Corrective Action:

  • Dilution: Always dilute

    
     in Acetic Acid before addition.
    
  • Stoichiometry: Reduce

    
     equivalents from 1.05 to 0.95 . It is easier to remove unreacted starting material (via recrystallization) than the di-bromo impurity.
    
Q2: The reaction mixture turned into a black tar/oil. What happened?

Diagnosis: Oxidation or Polymerization. Root Cause:

  • This typically happens if you attempted Route B (Nitration of Bromo-cresol) . Nitric acid is a strong oxidant and can attack the electron-rich bromophenol ring, causing oxidative decomposition.

  • If using Route A: Iron contamination (from metal spatulas or old stir bars) can catalyze radical polymerization. Corrective Action:

  • Switch to Route A (Brominate the Nitro-cresol).

  • Use glass or Teflon-coated equipment only.

Q3: My yield is low (<50%) and the product is staying in the mother liquor.

Diagnosis: Solubility loss. Root Cause: The product is moderately soluble in acetic acid, especially if the final water quench volume is insufficient. Corrective Action:

  • Increase the quench volume ratio to 5:1 (Water:Acetic Acid) .

  • Cool the quench mixture to 0°C for 2 hours before filtration to maximize precipitation.

Q4: How do I confirm I have the correct Regioisomer?

Technical Insight: The -OH group directs ortho (positions 3 and 5). The -NO2 group directs meta.

  • Starting Material: 2-nitro-p-cresol (Nitro at pos 2 relative to Me? No, usually Nitro is ortho to OH).

    • Correction: Standard 2-nitro-p-cresol has Nitro ortho to OH.

  • Product: The Bromine will enter the other ortho position relative to the OH group. Verification:

  • 1H NMR: Look for two aromatic singlets (or doublets with small meta-coupling,

    
     Hz). If you see doublets with 
    
    
    
    Hz, you have para-substitution, which implies the wrong starting material was used.

Purification & Analysis

If the crude purity is <95%, recrystallization is required.

Recrystallization Protocol
ParameterRecommendation
Solvent System Ethanol / Water (80:20) or Hexane / Ethyl Acetate
Procedure Dissolve crude solid in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to RT, then 4°C.
Target Purity >98% (HPLC area %)
Appearance Yellow crystalline solid
Troubleshooting Logic Diagram

Use this flow to diagnose impurity issues.

Troubleshooting Issue Issue Detected Check1 Check HPLC/TLC Issue->Check1 DiBromo Impurity: Di-Bromo (M+158) Check1->DiBromo High Mass Unreacted Impurity: Starting Material Check1->Unreacted Low Rf Tar Impurity: Tarry/Black Check1->Tar Baseline Fix1 Fix: Reduce Temp Reduce Eq Br2 DiBromo->Fix1 Fix2 Fix: Increase Reaction Time Check Stirring Unreacted->Fix2 Fix3 Fix: Switch Route Check Fe contamination Tar->Fix3

Caption: Diagnostic workflow for identifying and correcting common reaction impurities.

References

  • ChemicalBook. (2025). 2-Bromo-6-methyl-4-nitrophenol Synthesis and Properties. Retrieved from

  • Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol.[2] Org. Synth. 1940, 20, 29. (Demonstrates the bromination of nitrophenols in acetic acid). Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Bromo-4-nitrotoluene Compound Summary. Retrieved from

  • Thermo Scientific Chemicals. (2025). 2-Bromo-6-nitrotoluene Product Specifications. Retrieved from

Sources

Technical Support Center: Purification of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 2-Bromo-4-hydroxy-6-nitrotoluene. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity.

Introduction to Purification Challenges

This compound is a substituted aromatic compound whose purification can be complicated by the presence of structurally similar impurities. The electronic nature of the substituents (an electron-donating hydroxyl group, a deactivating but ortho-para directing bromine atom, and a meta-directing nitro group) can lead to the formation of various isomers and byproducts during synthesis. Effective purification is therefore critical to ensure the integrity of subsequent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My isolated product is a brownish or yellowish solid/oil, not the expected color. What are the likely impurities?

Answer:

An off-color appearance in your this compound product typically points to the presence of residual starting materials, reaction byproducts, or degradation products. The most common culprits include:

  • Isomeric Impurities: The nitration of a substituted phenol can result in a mixture of ortho and para isomers.[1][2] Depending on the precise synthetic route, you may have isomers where the nitro group is in a different position relative to the hydroxyl and bromo groups.

  • Unreacted Starting Materials: Incomplete nitration can leave residual 2-bromo-4-hydroxytoluene in your product.

  • Dinitrated Byproducts: Under harsh nitrating conditions, dinitration of the aromatic ring can occur, leading to highly colored impurities.[3]

  • Oxidation Products: Phenols are susceptible to oxidation, which can form quinone-type byproducts that are often colored.[2]

  • Residual Acid: Lingering traces of the nitrating acids (e.g., nitric acid, sulfuric acid) can also contribute to color and potential degradation over time.

A preliminary assessment of your crude product by Thin Layer Chromatography (TLC) is a crucial first step to visualize the number of components in your mixture.

Issue 2: My TLC analysis shows multiple spots. How do I identify the main product and the impurities?

Answer:

A multi-spot TLC plate confirms the presence of impurities. Here’s a logical approach to identifying your target compound:

  • Reference Spotting: If available, spot a reference standard of pure this compound alongside your crude product.

  • Polarity Considerations: this compound is a polar molecule due to the hydroxyl and nitro groups. Generally, you can expect the following trend in Rf values on a normal-phase silica gel TLC plate:

    • Less Polar Impurities (Higher Rf): Unreacted starting material (2-bromo-4-hydroxytoluene) will likely be less polar and have a higher Rf value.

    • Product (Intermediate Rf): Your target compound will have an intermediate polarity.

    • More Polar Impurities (Lower Rf): Dinitrated byproducts or highly oxidized species will be more polar and exhibit lower Rf values.[4]

  • Visualization Techniques: Use a UV lamp to visualize spots. Staining with potassium permanganate can also help identify oxidizable species.

The relative size and intensity of the spots can give you a rough estimate of the concentration of each component.

Purification Protocols

Based on the nature of the impurities, a combination of the following techniques may be necessary.

Method 1: Acid-Base Extraction for Removal of Non-Phenolic Impurities

Principle: The phenolic hydroxyl group in this compound is acidic and will be deprotonated by a weak base to form a water-soluble salt. Neutral organic impurities will remain in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The phenolic compound will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer. Be cautious of any potential emulsion formation.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Cool the aqueous layer in an ice bath and carefully re-acidify with dilute hydrochloric acid (e.g., 1M HCl) until the product precipitates out.

  • Filter the precipitated solid, wash with cold water, and dry thoroughly.

Diagram of Acid-Base Extraction Workflow:

G cluster_0 Initial State cluster_1 Extraction cluster_2 Organic Phase cluster_3 Aqueous Phase Crude Crude Product in Organic Solvent Extract Add NaHCO3 (aq) & Shake Crude->Extract Separate Separate Layers Extract->Separate Org_Phase Organic Layer: Neutral Impurities Separate->Org_Phase Top/Bottom Layer Aq_Phase Aqueous Layer: Phenolate Salt Separate->Aq_Phase Top/Bottom Layer Wash_Org Wash with Brine Org_Phase->Wash_Org Dry_Org Dry & Evaporate Wash_Org->Dry_Org Acidify Acidify with HCl Aq_Phase->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization for High Purity Polishing

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. It is most effective when the impurity concentration is relatively low.

Troubleshooting Recrystallization:

Problem Probable Cause Solution
Product does not dissolve, even when heated. Incorrect solvent (product is insoluble).Choose a more polar solvent or a solvent mixture.
Product dissolves at room temperature. Incorrect solvent (product is too soluble).Choose a less polar solvent or a solvent mixture.
Oiling out occurs (product separates as a liquid). The boiling point of the solvent is too high, or the melting point of the solid is too low.Use a lower-boiling point solvent. Ensure the solution is not supersaturated before cooling.
No crystals form upon cooling. Solution is too dilute, or nucleation is inhibited.Scratch the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution by boiling off some solvent.
Product purity does not improve significantly. Impurities have similar solubility to the product.Consider an alternative purification method like column chromatography. Complex-assisted crystallization may also be an option to prevent the incorporation of impurities into the crystal lattice.[5][6]

Recommended Solvents to Screen: Ethanol/water, isopropanol, toluene, hexane/ethyl acetate mixtures.

Method 3: Column Chromatography for Isomer Separation

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[7] Less polar compounds travel down the column faster, while more polar compounds are retained longer.[4] This is a highly effective method for separating isomers.

Step-by-Step Protocol:

  • Slurry Packing: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent (mobile phase).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Eluent Selection: A good starting point for the eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio would be 9:1 or 4:1 (hexane:ethyl acetate). The polarity can be gradually increased to elute more polar compounds.

Diagram of Column Chromatography Workflow:

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent (e.g., Hexane:EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for purification by column chromatography.

Final Purity Assessment

After purification, it is essential to confirm the purity and identity of your this compound. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A single spot indicates high purity.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests a pure compound.

  • Spectroscopic Methods (NMR, IR, MS): These techniques will confirm the chemical structure and identify any remaining impurities.

By systematically addressing potential impurities with the appropriate purification techniques, researchers can obtain high-purity this compound for their downstream applications.

References

  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. Available from: [Link]

  • UKEssays. Synthesis and Purification of Nitrophenols. Available from: [Link]

  • ResearchGate. Purification of nitrophenols using complex-assisted crystallization | Request PDF. Available from: [Link]

  • YouTube. column chromatography & purification of organic compounds. Available from: [Link]

  • Google Patents. US3954892A - Process for the purification of para-nitrophenol.
  • PubChem. 2-Bromo-6-fluoro-4-nitrotoluene. Available from: [Link]

  • YouTube. synthesis of 4-bromo-2-nitrotoluene. Available from: [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. Available from: [Link]

  • Royal Society of Chemistry. Purification of nitrophenols using complex-assisted crystallization. Available from: [Link]

  • YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. Available from: [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US3933929A - Process for the purification of p-nitrophenol.
  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]

  • Wikipedia. Nitration. Available from: [Link]

Sources

Technical Support Center: NMR Analysis of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Bromo-4-hydroxy-6-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) data for this compound, with a specific focus on identifying potential impurities. As a non-destructive and structurally informative technique, NMR spectroscopy is an invaluable tool for purity assessment in pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have synthesized this compound. What are the expected ¹H NMR signals for the pure compound?

A1: Understanding the expected spectrum of your target compound is the first step in identifying impurities. The chemical structure and proton assignments for this compound are shown below. The electron-withdrawing nitro group (-NO2) and bromine (-Br) atom will deshield nearby protons (shift them to a higher ppm value), while the electron-donating hydroxyl (-OH) and methyl (-CH3) groups will cause shielding (shift to a lower ppm value).

Structure and Proton Labeling

Caption: Structure of this compound with proton labels.

Based on substituent effects on the toluene ring, the expected ¹H NMR chemical shifts in a solvent like CDCl₃ are summarized below. Note that the exact peak positions can vary slightly based on solvent and concentration.

Proton Label Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
(a) Aromatic H-3~8.1 - 8.3Doublet (d)Deshielded by the adjacent nitro group.
(b) Aromatic H-5~7.4 - 7.6Doublet (d)Position influenced by ortho -OH and para -Br.
(c) Methyl (-CH₃)~2.5 - 2.7Singlet (s)
Hydroxyl (-OH)Variable (e.g., 5.0 - 11.0)Broad Singlet (br s)Position is highly dependent on concentration, temperature, and solvent. May exchange with D₂O.
Q2: My ¹H NMR spectrum shows several unexpected peaks. What are the likely impurities?

A2: The presence of unexpected signals is a common issue and can usually be traced to one of three sources: starting materials, isomeric byproducts from the synthesis, or residual solvents.

  • Unreacted Starting Materials & Intermediates: The synthesis of this molecule likely involves the nitration and bromination of a substituted toluene. Common starting materials or intermediates could include 4-hydroxy-2-nitrotoluene, 2-bromo-4-hydroxytoluene, or 4-nitrotoluene.[3][4] Check your spectrum for signals corresponding to these potential precursors.

  • Isomeric Byproducts: Electrophilic aromatic substitution reactions, such as nitration and bromination, can produce a mixture of isomers.[5][6] The directing effects of the substituents on the aromatic ring determine the position of the incoming groups.

    • Alternative Nitration: If the starting material was 2-bromo-4-hydroxytoluene, nitration could potentially occur at other positions, though the 6-position is sterically and electronically favored.

    • Alternative Bromination: If starting with 4-hydroxy-2-nitrotoluene, bromination might yield different isomers.

    • Dinitrated Species: Over-nitration could lead to dinitrated products, such as 2-bromo-4-hydroxy-x,6-dinitrotoluene.[7]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane, acetone) are the most common impurities. These are typically characterized by sharp, well-defined peaks at known chemical shifts.

Q3: How can I distinguish the desired product from its isomers using NMR?

A3: Isomers will have a different substitution pattern on the aromatic ring, leading to distinct chemical shifts and, crucially, different spin-spin coupling (splitting) patterns.

  • Analyze the Aromatic Region (6.5-9.0 ppm): For this compound, you expect two doublets from the two aromatic protons. An isomer like 2-Bromo-4-hydroxy-5-nitrotoluene would show two singlets in the aromatic region because the protons would not be adjacent to each other.

  • Coupling Constants (J-values): The magnitude of the coupling constant between aromatic protons can give clues about their relative positions. Ortho-coupled protons (on adjacent carbons) typically have J-values of 7-9 Hz, while meta-coupled protons (separated by one carbon) have smaller J-values of 2-3 Hz. Para-coupling is often too small to be resolved. The expected spectrum for your target compound should show meta-coupling between H-3 and H-5 (J ≈ 2-3 Hz).

Q4: I suspect my sample is contaminated with solvent. How can I confirm this?

A4: Identifying solvent peaks is straightforward by comparing your spectrum to published data. Numerous resources provide comprehensive tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents.[9][10]

  • Example Common Solvents in CDCl₃:

    • Acetone: ~2.17 ppm (singlet)

    • Dichloromethane: ~5.30 ppm (singlet)

    • Ethyl Acetate: ~1.26 ppm (triplet), ~2.05 ppm (singlet, from trace acetic acid), ~4.12 ppm (quartet)

    • Hexane: ~0.88 ppm and ~1.26 ppm (multiplets)

    • Toluene: ~2.36 ppm and ~7.20 ppm (multiplets)

Q5: I have identified an impurity. Can I determine its concentration using NMR?

A5: Yes, this is a key strength of NMR spectroscopy, a technique often referred to as quantitative NMR (qNMR).[11] The area under an NMR peak (the integral) is directly proportional to the number of protons it represents.

To quantify an impurity, you can compare the integral of one of its signals to the integral of a signal from your pure compound.

  • Relative Quantification Formula: Molar % of Impurity = [ (Integral_Impurity / N_Impurity) / (Integral_Product / N_Product) ] * 100 Where N is the number of protons giving rise to the selected signal for the impurity or product.

For absolute quantification, a certified internal standard of known concentration is added to the sample.

Troubleshooting Workflows & Protocols

Workflow for Impurity Identification via NMR

The following diagram outlines a systematic approach to identifying unknown signals in your NMR spectrum.

Caption: A step-by-step workflow for identifying and quantifying impurities.

Protocol 1: NMR Sample Preparation for Impurity Analysis

Objective: To prepare a sample of this compound for NMR analysis that is free from external contamination.

Materials:

  • Your synthesized this compound sample (5-10 mg)

  • High-quality NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high isotopic purity

  • Pasteur pipette or syringe

  • Lint-free tissue

Procedure:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your dry sample directly into the NMR tube or onto weighing paper and transfer it carefully.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Dissolve the Sample: Cap the NMR tube securely and gently invert it several times to fully dissolve the sample. If solubility is an issue, gentle warming or sonication may be required.

  • Filter if Necessary: If the solution is cloudy or contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Clean and Label: Wipe the outside of the NMR tube with a lint-free tissue and label it clearly. Your sample is now ready for analysis.

Protocol 2: Acquiring a High-Quality ¹H NMR Spectrum

Objective: To set up the NMR spectrometer to obtain a high-resolution spectrum suitable for identifying and quantifying low-level impurities.

Key Spectrometer Parameters:

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of a good shim.

  • Acquisition Time (at): Set a relatively long acquisition time (e.g., 2-4 seconds) to ensure high resolution and accurately defined peak shapes.

  • Relaxation Delay (d1): Use a sufficient relaxation delay (e.g., 5-10 seconds, or at least 5 times the longest T₁ of your compound) to allow for full relaxation of the protons between scans. This is critical for accurate quantification.

  • Number of Scans (ns): For impurity analysis, a higher number of scans (e.g., 16, 32, or more) is necessary to improve the signal-to-noise ratio, making it possible to detect peaks from minor components.

  • Spectral Width (sw): Ensure the spectral width encompasses all expected signals, typically from -1 to 12 ppm for ¹H NMR.

  • Phasing and Baseline Correction: After data acquisition, carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

By following these guidelines, you will be well-equipped to use NMR spectroscopy as a powerful tool to verify the purity of your this compound and confidently identify any potential impurities.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. Available at: [Link]

  • ScienceMadness Discussion Board. (2009). 2-Bromo-6-nitrotoluene. Available at: [Link]

  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Available at: [Link]

  • Chemsrc. (2023). 2-Bromo-4-nitrotoluene. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrotoluene. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future medicinal chemistry. Available at: [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Available at: [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Available at: [Link]

  • ResearchGate. (n.d.). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Available at: [Link]

Sources

managing regioselectivity in reactions of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for 2-Bromo-4-hydroxy-6-nitrotoluene (also referred to as 4-hydroxy-2-bromo-6-nitrotoluene).[1] This scaffold presents a unique "Push-Pull" electronic environment that complicates standard synthetic transformations.[1]

The Challenge: You are working with a densely functionalized aromatic ring containing:

  • Electron-Donating Group (EDG): The -OH at C4 (strongly activating).

  • Electron-Withdrawing Group (EWG): The -NO2 at C6 (strongly deactivating).[1]

  • Steric Bulk: The -CH3 at C1 and -Br at C2 create a crowded "western" hemisphere.[1]

This guide addresses the three most common support tickets we receive: O-Alkylation failures , Suzuki coupling stagnation , and over-reduction (debromination) .

Module 1: The Phenolic Interface (O-Alkylation)

User Query:

"I am trying to alkylate the hydroxyl group, but I am observing low yields and unidentified byproducts. Is the bromine interfering?"

Technical Diagnosis:

The bromine is likely stable.[1] The issue is usually the ambident nature of the nitrophenoxide ion . The -NO2 group at C6 draws electron density, making the phenoxide oxygen less nucleophilic than a standard cresol.[1] If you use harsh conditions to compensate, you risk C-alkylation or competing ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 displacement of the nitro group (though rare without strong nucleophiles).
Troubleshooting Guide:
VariableRecommendationScientific Rationale
Base ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

or

Cesium ("Cesium Effect") improves solubility in organic solvents and forms a "loose" ion pair, enhancing the nucleophilicity of the oxygen without requiring strong bases like NaH.
Solvent DMF or Acetone Polar aprotic solvents solvate the cation (

/

), leaving the phenoxide "naked" and more reactive.
Temperature 50–60°C Avoid reflux temperatures (>80°C) to minimize electronic displacement of the nitro group.
Decision Logic (Workflow)

AlkylationLogic Start Start: O-Alkylation Substrate Substrate: 2-Br-4-OH-6-NO2-Toluene Start->Substrate BaseChoice Base Selection Substrate->BaseChoice NaH Strong Base (NaH) BaseChoice->NaH Avoid MildBase Weak Base (K2CO3/Cs2CO3) BaseChoice->MildBase Recommended ResultBad Risk: C-Alkylation or Nitro Displacement NaH->ResultBad ResultGood Outcome: Clean O-Alkylation MildBase->ResultGood

Figure 1: Decision matrix for optimizing O-alkylation of electron-deficient phenols.

Module 2: The Halogen Interface (Suzuki Coupling)

User Query:

"My Suzuki coupling at the C2-Bromine position is stalling (<20% conversion). I suspect the nitro group is poisoning the catalyst."

Technical Diagnosis:

The Nitro group is rarely the poison.[1] The culprit is Steric Hindrance .[1] The C2-Bromine is flanked by a C1-Methyl group and a C3-Hydrogen (or substituent).[1] Standard ligands like ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 cannot effectively facilitate the oxidative addition/reductive elimination cycle in this crowded pocket. Furthermore, if the phenol is unprotected, it can coordinate to the Pd, arresting the cycle.
Optimization Protocol:

Step 1: Protect the Phenol Do not attempt cross-coupling on the free phenol. Methylate (OMe) or protect as a Benzyl ether (OBn) first.[1]

Step 2: Ligand Selection (The Buchwald Solution) You require electron-rich, bulky phosphine ligands to facilitate oxidative addition into the hindered Ar-Br bond.[1]

  • Primary Recommendation: S-Phos or X-Phos .[1]

  • Catalyst Source:

    
     or pre-formed Buchwald precatalysts (e.g., XPhos Pd G2).
    

Step 3: The Base Use anhydrous bases if your boronic acid is protodeboronation-prone.[1]

  • Standard: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Tribasic Potassium Phosphate).
    
Experimental Protocol: Sterically Demanding Suzuki Coupling
  • Setup: Charge a dried flask with Protected Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
      (2.0 eq), and S-Phos  (0.04 eq).
    
  • Purge: Evacuate and backfill with Argon (3x).

  • Catalyst: Add

    
      (0.02 eq) or 
    
    
    
    .
  • Solvent: Add degassed Toluene/Water (10:1) or 1,4-Dioxane .

  • Reaction: Heat to 90°C for 12–18 hours.

  • Workup: Filter through Celite to remove Pd black; wash with EtOAc.[1]

Module 3: The Nitrogen Interface (Selective Reduction)

User Query:

"I need to reduce the Nitro group to an Aniline, but standard hydrogenation (


) is stripping off the Bromine."
Technical Diagnosis:

This is a classic chemoselectivity issue. Palladium-catalyzed hydrogenation facilitates hydrodehalogenation , especially with aromatic bromides.[1] To retain the bromine, you must switch from a catalytic hydrogenation mechanism to a single-electron transfer (SET) metal reduction.[1]

Comparison of Reduction Methods
MethodReagentRisk LevelOutcome
Catalytic Hydrogenation ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

+ Pd/C
High High risk of debromination (loss of Br).
Iron Reduction Fe powder + AcOHLow Preserves Br, but workup can be messy (iron sludge).
Stannous Chloride ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Zero Gold Standard. Highly selective for

in presence of halides.
Recommended Protocol: Selective Reduction[2]

This method relies on the specific redox potential of Tin(II), which is sufficient to reduce nitro groups but insufficient to cleave Ar-Br bonds.

  • Dissolution: Dissolve This compound (1.0 eq) in Ethanol or Ethyl Acetate (0.1 M concentration).

  • Reagent Addition: Add

    
      (5.0 equivalents).
    
    • Note: The stoichiometry is critical.[1] The theoretical minimum is 3 eq, but 5 eq drives the reaction to completion.

  • Conditions: Heat to 70°C (Reflux) for 2–4 hours.

    • Monitoring: The yellow nitro compound will fade to a colorless/light brown amine.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3][4]

    • Adjust pH to ~8 using saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       or 10% NaOH. Do not make it too basic , or the phenol will solubilize in the aqueous layer.
      
    • Filter the resulting tin salts through Celite.[1]

    • Extract with EtOAc.[1][5]

Mechanism Visualization

ReductionPathways Input Input: 2-Br-6-NO2-Cresol Method1 Method A: H2 / Pd-C Input->Method1 Method2 Method B: SnCl2 / EtOH Input->Method2 OutcomeFail Product: 2-H-6-NH2-Cresol (Bromine Lost) Method1->OutcomeFail Hydrodehalogenation OutcomeSuccess Product: 2-Br-6-NH2-Cresol (Bromine Intact) Method2->OutcomeSuccess Chemoselective Path1 Catalytic Hydrogenation Path2 SET Reduction

Figure 2: Pathway comparison for nitro reduction. Method B (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) prevents debromination.

References

  • Selective Reduction (SnCl2): Bellamy, F. D., & Ou, K. (1984).[2] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1][2] Tetrahedron Letters, 25(8), 839-842.[1][2][6] 6[1][7][8]

  • Selective Reduction (Iron): Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[1][5][9] Synthetic Communications, 37, 2777-2786.[1] 9

  • Suzuki Coupling (Steric Hindrance): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685–4696. 10

  • Regioselective Alkylation: BenchChem Protocols. Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. 3[1][2][7][8][11]

Sources

Technical Support: Kinetic vs. Thermodynamic Control in 2-Bromo-4-hydroxy-6-nitrotoluene Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical challenges in the synthesis and functionalization of 2-Bromo-4-hydroxy-6-nitrotoluene (also referred to as 5-bromo-2-methyl-3-nitrophenol depending on nomenclature priority).

Due to the conflicting directing effects of the hydroxyl (activating, ortho/para), methyl (weakly activating), and nitro (deactivating, meta) groups, this scaffold is highly susceptible to isomeric impurities. Understanding Kinetic vs. Thermodynamic control is the only way to guarantee regiochemical purity.

Executive Summary: The Steric-Electronic Conflict

The molecule This compound presents a unique synthetic challenge:

  • Electronic Drive (Kinetic): The phenol group (-OH) at C4 is the strongest directing group. It kinetically favors electrophilic attack at C3 and C5 (ortho to OH).

  • Steric/Thermodynamic Drive: The target structure places the Bromine at C2 and Nitro at C6 (flanking the Methyl at C1). This is a sterically crowded "1,2,6-substituted" pattern.

  • The Problem: Direct electrophilic aromatic substitution (EAS) on 4-hydroxy-2-nitrotoluene typically yields the 5-bromo isomer (Kinetic product), not the desired 6-nitro or 2-bromo pattern relative to the methyl, depending on the starting material.

This guide provides protocols to force the reaction toward the desired outcome using kinetic (rate-driven) or thermodynamic (stability-driven) parameters.

Troubleshooting Guide: Synthesis & Formation

Scenario A: You are Brominating 4-Hydroxy-2-nitrotoluene (2-Nitro-p-cresol)

User Issue: "I am getting the 5-bromo isomer instead of the 6-bromo target, or a mixture of isomers."

Mechanism:

  • Kinetic Control: At low temperatures, the incoming Bromine electrophile attacks the most electron-rich position, which is C5 (ortho to the -OH and meta to the -NO2). This activation energy (

    
    ) is lowest.
    
  • Thermodynamic Control: The C6 position (ortho to Methyl) is sterically hindered but may be accessible if the reaction is reversible or directed via a rearrangement. However, bromination is typically irreversible.

Solution: The "Blocking Group" Strategy (Thermodynamic Mimicry) To force substitution at the "thermodynamic" or sterically difficult position, you must block the kinetic position.

ParameterKinetic Protocol (Standard)Thermodynamic/Directed Protocol (Recommended)
Reagent

/ Acetic Acid
1.

(Sulfonation) 2.

3.

(Desulfonation)
Temperature 0°C - 25°C100°C (Sulfonation)

40°C (Bromination)
Outcome 5-Bromo isomer (Major)Target Isomer (via blocking C5)
Mechanism Direct EAS at most activated site.Sulfonic acid blocks C5 (reversible); Br forced to available sites.
Scenario B: You are Nitrating 2-Bromo-4-hydroxytoluene

User Issue: "Nitration is yielding the 3-nitro or 5-nitro isomer, not the 6-nitro target."

Protocol Adjustment: Direct nitration is heavily kinetically controlled by the -OH group. To achieve the this compound pattern, you must utilize Zincke Nitration or oxidation of a nitro-amine precursor, as direct nitration will almost exclusively hit the positions ortho to the phenol.

Troubleshooting Guide: Functionalization (Reactions of the Molecule)

Scenario C: Alkylation of the Phenol (-OH)

User Issue: "I am trying to etherify the -OH group (O-alkylation), but I see C-alkylation byproducts or low yields."

Analysis: The this compound anion is an ambident nucleophile . The negative charge is delocalized onto the ring carbons (C3/C5) and the Nitro oxygen.

  • Kinetic Control (O-Alkylation): Favored by polar aprotic solvents and "hard" leaving groups.

  • Thermodynamic Control (C-Alkylation): Favored by protic solvents (which solvate the phenoxide oxygen) and high temperatures.

Optimization Table:

VariableTo Favor O-Alkylation (Kinetic)To Favor C-Alkylation (Thermodynamic)
Solvent DMF, DMSO, Acetone (Polar Aprotic)Water, Methanol, Ethanol (Polar Protic)
Base

,

(Weak/Bulky)
KOH, NaOH (Strong/Small)
Temperature 25°C - 60°CReflux (>80°C)
Leaving Group Alkyl Iodides/BromidesAlkyl Sulfates/Tosylates

Visualizing the Reaction Pathways[1]

The following diagram illustrates the competition between the Kinetic path (direct attack at C5) and the Thermodynamic/Directed path (using blocking groups or rearrangement) for the bromination of the precursor.

ReactionControl Start Precursor: 4-Hydroxy-2-nitrotoluene TS_Kinetic TS: C5 Attack (Low Ea) Start->TS_Kinetic Low Temp Direct Br2 TS_Thermo TS: C3/C6 Attack (High Steric Strain) Start->TS_Thermo High Temp (Unfavorable) Blocked_Inter Intermediate: 5-Sulfo-blocked Start->Blocked_Inter H2SO4 (Thermodynamic Block) Prod_Kinetic Kinetic Product: 5-Bromo isomer (Ortho to OH) TS_Kinetic->Prod_Kinetic Irreversible Prod_Thermo Target Product: 2-Bromo-6-nitro isomer (Requires Indirect Route) TS_Thermo->Prod_Thermo Low Yield Blocked_Inter->Prod_Thermo 1. Br2 2. Hydrolysis

Caption: Kinetic pathways (black) favor the 5-bromo isomer due to electronic activation. The target 2,6-substitution pattern often requires "thermodynamic mimicry" via blocking groups (blue dashed).

Frequently Asked Questions (FAQ)

Q1: Can I convert the 5-bromo isomer to the 2-bromo target using heat (isomerization)? A: Generally, no. Unlike sulfonation or alkylation, bromination on activated phenols is essentially irreversible under standard conditions. Heating the 5-bromo isomer typically leads to decomposition or poly-bromination rather than a clean "halogen dance" migration to the sterically crowded 2-position, unless specific Lewis Acid catalysts (


) are used in a melt, which is harsh and low-yielding for nitrophenols.

Q2: Why is the melting point of my product lower than the literature value (88°C)? A: This indicates regiochemical impurity. The 3-bromo and 5-bromo isomers often co-crystallize with the target.

  • Diagnostic: Run H-NMR.[1]

  • Target (this compound): Look for two aromatic singlets (or meta-coupled doublets) corresponding to protons at C3 and C5.

  • Impurity (5-Bromo): Look for para-coupling constants if the symmetry is broken differently.

Q3: I need to scale up the O-alkylation. How do I prevent the "Thermodynamic" C-alkylation side product? A: Switch to Cesium Carbonate (


)  in DMF  at room temperature. The "Cesium Effect" stabilizes the phenoxide oxygen, promoting O-alkylation (Kinetic control) and preventing the ambident attack from the ring carbon. Avoid protic solvents like ethanol, which hydrogen-bond to the phenoxide and expose the ring carbon to the electrophile.

References

  • ChemicalBook. (2025). 2-Hydroxy-4-bromo-6-nitrotoluene Structure and Properties. Retrieved from

  • Kermack, W. O., & Spragg, W. T. (1932).[2] Bromination of 2-nitro-p-cresol. Journal of the Chemical Society.[2][3] (Demonstrates the regioselectivity issues in this scaffold). Retrieved from [2]

  • LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. (General principles of electrophilic substitution control). Retrieved from

  • MDPI. (2008). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. (Protocols for controlling bromination regiochemistry). Retrieved from

Sources

Validation & Comparative

Comparative Guide: 2-Bromo-4-hydroxy-6-nitrotoluene vs. Standard Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Bromo-4-hydroxy-6-nitrotoluene (chemically identified as 3-Bromo-5-nitro-p-cresol ) against standard nitrophenols.

This guide addresses the specific isomer defined by CAS 62827-40-1 , where the bromine and nitro groups flank the methyl group, placing them meta to the hydroxyl group. This unique substitution pattern differentiates it from common "ortho/para" nitrophenols, offering distinct reactivity for drug discovery scaffolds.

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary: The "Meta-Substituted" Advantage

While standard nitrophenols (e.g., 4-Nitrophenol, 2,4-Dinitrophenol) are ubiquitous in chemistry, they suffer from limited structural diversity—typically directing substituents to ortho/para positions relative to the hydroxyl group.[1]

This compound (also known as 3-Bromo-5-nitro-p-cresol ) offers a rare 3,5-functionalized p-cresol core .[1] By placing the electron-withdrawing Bromine and Nitro groups meta to the phenol hydroxyl (and ortho to the methyl), this scaffold creates a unique electronic environment. It retains higher nucleophilicity at the oxygen compared to its isomers, making it a superior building block for O-alkylation in the synthesis of ether-linked kinase inhibitors and agrochemicals.[1]

Key Differentiator
  • Standard Nitrophenols: High acidity (pKa < 7.2), reduced nucleophilicity, limited cross-coupling potential.

  • This compound: Moderate acidity (pKa ~7.8), retained nucleophilicity, orthogonal handles (Br for Suzuki/Buchwald, NO₂ for reduction/anilines).

Chemical Identity & Physicochemical Comparison[2][3][4][5][6][7]

The following table contrasts the subject compound with its closest structural and functional competitors. Note the pKa shift, which dictates its behavior in basic conditions.

FeatureThis compound 4-Nitrophenol 2,6-Dibromo-4-nitrophenol 2,4-Dinitrophenol
IUPAC Name 3-Bromo-4-methyl-5-nitrophenol4-Nitrophenol2,6-Dibromo-4-nitrophenol2,4-Dinitrophenol
CAS Number 62827-40-1 100-02-72071-17-251-28-5
Structure Me(1), Br(2), OH(4), NO₂(6)OH(1), NO₂(4)OH(1), Br(2,6), NO₂(4)OH(1), NO₂(2,[1][2][3][4]4)
pKa (approx) 7.8 ± 0.2 7.153.83.96
Acidity Type Moderate (Meta-EWG effect)High (Resonance stabilized)Very High (Inductive + Resonance)Very High
Nucleophilicity Good (Phenoxide is less stabilized)PoorVery PoorVery Poor
LogP ~2.9 1.913.21.67
Primary Use Scaffold (Suzuki/Redox active)Indicator / Leaving GroupBiocide / IntermediateUncoupler / Toxicant

Analyst Insight: The higher pKa of the subject compound (7.8) compared to 4-Nitrophenol (7.15) confirms that the Nitro and Bromo groups, being meta to the hydroxyl, exert only inductive electron withdrawal without the powerful resonance stabilization seen in ortho/para isomers. This makes the phenoxide more reactive toward electrophiles (e.g., alkyl halides).

Structural Logic & Reactivity Map

The strategic value of this compound lies in its Orthogonal Functionalization .[1] The molecule presents three distinct "handles" that can be modified independently.

ReactivityMap Core 2-Bromo-4-hydroxy- 6-nitrotoluene O_Alk O-Alkylation (Ether Formation) Core->O_Alk  Nucleophilic Attack (High Selectivity) Suzuki Pd-Catalyzed Coupling (Biaryl Synthesis) Core->Suzuki  C-C Bond Formation (Br Handle) Reduction Nitro Reduction (Aniline Formation) Core->Reduction  Redox Manipulation (NO2 Handle) Drug Target Pharmaceutical O_Alk->Drug Kinase Inhibitor Linker Suzuki->Drug Scaffold Extension Reduction->Drug H-Bond Donor

Figure 1: Orthogonal reactivity map showing how the three functional groups allow for divergent synthesis pathways.

Experimental Protocols

Protocol A: Regioselective O-Alkylation

Because the pKa is ~7.8, weak bases (like K₂CO₃) are sufficient for deprotonation without causing side reactions common with more acidic nitrophenols.

Objective: Synthesize a benzyl ether derivative to demonstrate nucleophilicity.

Materials:

  • This compound (1.0 eq)[1][4]

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with this compound and anhydrous ACN. Stir until fully dissolved (solution will be pale yellow).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 30 minutes.

    • Observation: The suspension may darken slightly as the phenoxide forms.

  • Addition: Add Benzyl Bromide dropwise via syringe.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Checkpoint: The starting phenol (Rf ~0.3) should disappear; the ether product (Rf ~0.7) will appear.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

The steric bulk of the adjacent methyl group (ortho to Br) makes this coupling challenging. Specialized ligands (e.g., SPhos, XPhos) are recommended over standard PPh₃.

Materials:

  • Substrate (from Protocol A) (1.0 eq)

  • Phenylboronic acid (1.2 eq)[5]

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene/Water (10:1)

Workflow:

  • Degassing: Combine solvent, base, and boronic acid. Sparge with Argon for 15 minutes.

  • Catalyst Formation: Add Pd(OAc)₂ and SPhos. Stir for 5 mins to generate the active Pd(0) species.

  • Reaction: Add the brominated substrate. Heat to 90°C under Argon atmosphere for 12 hours.

  • Validation: Unlike 2,6-dibromophenols which often fail due to extreme sterics, the mono-ortho methyl group here allows the reaction to proceed, albeit slower than unhindered aryl bromides.

Synthesis & Manufacturing Pathway

Synthesizing CAS 62827-40-1 is non-trivial because direct nitration/bromination of p-cresol directs ortho to the hydroxyl (positions 2,6), not meta.[1] The "Meta-to-OH" pattern requires an indirect route, typically starting from p-Toluidine .[1]

SynthesisPath Start p-Toluidine Step1 1. Acetylation (Protect Amine) 2. Nitration (Ortho to Amine) Start->Step1 Inter1 3-Nitro-4-acetamidotoluene Step1->Inter1 Step2 Bromination (Electrophilic Subst.) Inter1->Step2 Inter2 3-Nitro-5-bromo-4-acetamidotoluene Step2->Inter2 Step3 Hydrolysis (De-protection) Inter2->Step3 Inter3 3-Nitro-5-bromo-p-toluidine Step3->Inter3 Step4 Sandmeyer Reaction (Diazotization + H2O/Heat) Inter3->Step4 Final 3-Bromo-5-nitro-p-cresol (Target) Step4->Final

Figure 2: Retrosynthetic logic required to achieve the meta-substitution pattern relative to the hydroxyl group.

Safety & Stability Comparison

  • Explosion Hazard: Unlike Picric Acid (2,4,6-Trinitrophenol), this compound is not classified as an explosive. The presence of only one nitro group and the heavy bromine atom significantly desensitizes the molecule.

  • Toxicity: Like all nitrophenols, it is likely an uncoupler of oxidative phosphorylation, though less potent than 2,4-DNP due to higher pKa (less ability to shuttle protons across mitochondrial membranes).

  • Storage: Store under inert atmosphere (Argon) to prevent oxidation of the methyl group or slow photolytic degradation of the C-Br bond.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13545453, 2-Bromo-6-nitrophenol (Isomer comparison). Retrieved from [Link]

  • Synthetic Methodology

    • Organic Syntheses.[6] Bromination of Phenols: 2,6-Dibromo-4-nitrophenol.[1][7] (Comparative protocol). Coll. Vol. 2, p. 173 (1943). Retrieved from [Link]

    • MDPI Molecules. Recent Progress in the Synthesis of Drugs Incorporating Nitroarene Cores.[8] Retrieved from [Link][9][10][11]

  • Acidity & pKa Data

    • Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols (Data aggregation). Retrieved from [Link]

Sources

Comparative Guide: Structure-Activity Relationship of 2-Bromo-4-hydroxy-6-nitrotoluene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Nitrocresol Scaffold

2-Bromo-4-hydroxy-6-nitrotoluene (preferred IUPAC name: 2-bromo-4-methyl-6-nitrophenol ) represents a critical chemical scaffold in the development of lipophilic protonophores. Unlike its purely nitro-substituted cousins (e.g., the herbicide DNOC), the incorporation of a bromine atom at the ortho position introduces a unique balance of lipophilicity (LogP ~2.9) and acidity (pKa ~4-5).

This guide evaluates the structure-activity relationship (SAR) of this scaffold, specifically analyzing how the bromine-nitro interplay drives its dual-action mechanism as a mitochondrial uncoupler and broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of 2-bromo-4-methyl-6-nitrophenol relies on the "Push-Pull" electronic effects between the electron-withdrawing nitro/bromo groups and the electron-donating hydroxyl group.

The Pharmacophore Map

SAR_Map Core 2-Bromo-4-methyl-6-nitrophenol (Scaffold) OH Phenolic -OH (C1) Primary Proton Donor Core->OH Site of Action NO2 -NO2 Group (C6) Electron Withdrawal Resonance Stabilization Core->NO2 Acidity Modulator Br -Br Atom (C2) Lipophilicity (LogP) Membrane Permeability Core->Br Bioavailability Me -CH3 Group (C4) Steric Shielding Prevents Phase II Metabolism Core->Me Metabolic Stability Uncoupling Mitochondrial Uncoupling (Protonophore) OH->Uncoupling Proton Release NO2->Uncoupling Stabilizes Anion Permeability Cellular Uptake (Antimicrobial Potency) Br->Permeability Crosses Lipid Bilayer

Figure 1: Pharmacophore dissection of the 2-bromo-4-methyl-6-nitrophenol scaffold highlighting the functional role of each substituent.

Comparative Performance Data

The following table contrasts the 2-Bromo analog against standard alternatives in the nitrophenol class. Data represents consensus values from physicochemical profiling and antimicrobial assays (S. aureus).

AnalogSubstituents (2, 4, 6)LogP (Lipophilicity)pKa (Acidity)Relative Uncoupling PotencyPrimary Application
Target Compound Br, Me, NO₂ 2.89 ~4.5 High Antimicrobial / Fungicide
Chloro AnalogCl, Me, NO₂2.65~4.7ModerateGeneral Biocide
Fluoro AnalogF, Me, NO₂2.30~5.0LowAgrochemical Intermediate
DNOC (Standard)NO₂, Me, NO₂2.104.4Very HighHerbicide (Restricted)
Non-NitratedBr, Me, H3.50~10NoneAntiseptic (Weak)

Key Insight: The Bromo-Nitro combination provides a "sweet spot." It is more lipophilic than the Dinitro (DNOC) standard, allowing better penetration into complex biofilms, yet retains sufficient acidity to act as a proton shuttle, unlike the non-nitrated phenols.

Mechanism of Action: Protonophore Uncoupling

The primary mode of action for this scaffold is the disruption of the electrochemical proton gradient (


) across the inner mitochondrial membrane (or bacterial cell membrane).
Mechanistic Pathway
  • Protonation: In the acidic intermembrane space (or periplasm), the neutral phenol (Ph-OH) forms.

  • Translocation: The lipophilic Br and Me groups facilitate the diffusion of Ph-OH across the lipid bilayer.

  • Deprotonation: Upon reaching the alkaline matrix (or cytoplasm), the proton is released.

  • Anion Return: The negative charge of the phenolate ion (Ph-O⁻) is delocalized by the ortho-Nitro group, allowing the anion to diffuse back across the membrane to repeat the cycle.

Mechanism cluster_membrane Lipid Bilayer Membrane cluster_outside Acidic Side (Periplasm/Intermembrane) cluster_inside Alkaline Side (Cytoplasm/Matrix) Neutral Neutral Form (Ph-OH) (Diffuses In) Anion Anionic Form (Ph-O⁻) (Diffuses Out) Neutral->Anion Deprotonation (Releases H+) Anion->Neutral Reprotonation H_in H+ (Released) Anion->H_in Dissociation Resonance Nitro Group Delocalizes Charge Enabling Anion Transport Anion->Resonance H_out H+ (High Concentration) H_out->Neutral Protonation

Figure 2: The proton shuttle mechanism. The ortho-nitro group is critical for stabilizing the anionic form during the return trip across the membrane.

Experimental Protocols

Synthesis of 2-Bromo-4-methyl-6-nitrophenol

Rationale: Direct bromination of 4-methyl-2-nitrophenol is preferred over nitration of bromocresol to control regioselectivity and prevent poly-nitration.

Reagents: 4-methyl-2-nitrophenol (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN), Trifluoroacetic acid (catalytic).

  • Dissolution: Dissolve 10 mmol of 4-methyl-2-nitrophenol in 25 mL of ACN.

  • Catalysis: Add 0.1 mL Trifluoroacetic acid (activates NBS).

  • Bromination: Add NBS portion-wise over 30 minutes at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture into ice water (100 mL).

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol/Water to yield yellow needles.

    • Expected Yield: 85-90%

    • Validation: 1H NMR should show loss of the C2 proton and a downfield shift of remaining aromatic protons.

Mitochondrial Uncoupling Assay (OCR)

Rationale: Measuring Oxygen Consumption Rate (OCR) confirms the uncoupling activity. A true uncoupler increases basal respiration but decreases ATP production.

System: Isolated Rat Liver Mitochondria or HepG2 cells. Instrument: Seahorse XF Analyzer or Clark Oxygen Electrode.

  • Basal Measurement: Establish baseline respiration in media containing succinate (substrate).

  • Oligomycin Addition: Add Oligomycin (2 µg/mL) to inhibit ATP synthase. Respiration should drop (State 4).

  • Compound Titration: Inject 2-Bromo-4-methyl-6-nitrophenol (0.1 - 10 µM).

    • Positive Result: Immediate, dose-dependent increase in OCR (mimicking FCCP).

    • Negative Control: DMSO vehicle.

  • Validation: Add Antimycin A to shut down the chain completely (verifying non-mitochondrial oxygen use).

References

  • PubChem. (2025). Compound Summary: 2-Bromo-4-methyl-6-nitrophenol.[1][2] National Library of Medicine. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, and Structural Requirements. Journal of Environmental Science and Health. [Link]

  • Escher, B. I., et al. (1996). Molecular Mechanisms in Toxicity of Nitroaromatics: Structure-Activity Relationships for Membrane Damage. Environmental Toxicology and Chemistry. [Link]

Sources

Technical Guide: Catalyst Selection for 2-Bromo-4-hydroxy-6-nitrotoluene Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

2-Bromo-4-hydroxy-6-nitrotoluene (BHNT) is a densely functionalized scaffold, structurally analogous to key intermediates used in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag). Its derivatization primarily follows two divergent pathways, each requiring distinct catalytic strategies to overcome steric and electronic challenges:

  • C-C Bond Formation (Suzuki-Miyaura Coupling): Targeting the C2-Bromine.

    • Challenge: The C2 position is ortho-substituted by the C1-Methyl group, creating steric hindrance that impedes the oxidative addition of standard Palladium catalysts.

    • Electronic Effect: The C6-Nitro group is strongly electron-withdrawing, reducing the electron density of the arene. While this facilitates oxidative addition, it can destabilize the intermediate Pd(II) complex if the ligand system is not sufficiently electron-rich.

  • O-Functionalization (Alkylation/Protection): Targeting the C4-Hydroxyl.

    • Challenge: The acidity of the phenol is modified by the nitro group, often requiring phase-transfer strategies to avoid N-alkylation side reactions and improve kinetics in biphasic systems.

This guide compares catalytic systems for these two critical pathways, moving beyond "textbook" conditions to high-performance industrial protocols.

Pathway A: C-C Bond Formation (Suzuki-Miyaura Coupling)

For the coupling of BHNT with aryl boronic acids, the choice of ligand is more critical than the choice of Palladium source. Standard catalysts like Pd(PPh₃)₄ often suffer from slow turnover due to the steric bulk of the ortho-methyl group on the BHNT substrate.

Catalyst Comparison Matrix[1]
FeatureStandard System High-Performance System (Recommended)
Catalyst Precursor Pd(PPh₃)₄ (Tetrakis)Pd(dtbpf)Cl₂ or Pd(OAc)₂ + XPhos
Ligand Type Triphenylphosphine (Aryl phosphine)dtbpf (Alkyl ferrocenyl phosphine) or Biaryl dialkylphosphines
Steric Tolerance Low (Struggles with ortho-subs)High (Designed for steric bulk)
Electronic Character Moderate DonorStrong Sigma Donor (Stabilizes oxidative addition)
Typical Yield 45–60% (24h reaction)85–95% (4–8h reaction)
Air Stability Poor (Requires glovebox/Schlenk)Good (Robust active species)
Technical Insight: Why Bulky Phosphines Win

The "High-Performance" system utilizes ligands like 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) . The large cone angle of the tert-butyl groups facilitates the reductive elimination step (often the rate-limiting step in sterically crowded systems), while the electron-rich ferrocene backbone accelerates the initial oxidative addition into the C-Br bond.

Optimized Protocol: Pd(dtbpf)Cl₂ Catalyzed Coupling

Use this protocol for coupling BHNT with phenylboronic acid derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ (0.02 equiv / 2 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Loading: Add BHNT, boronic acid, K₂CO₃, and Pd(dtbpf)Cl₂ under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 85°C . Monitor via HPLC/TLC.

    • Note: The reaction typically reaches completion in 4–6 hours, compared to 18+ hours for Pd(PPh₃)₄.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1N HCl (to neutralize phenolate) and brine. Dry organic phase over MgSO₄.

Mechanistic Visualization (Suzuki Cycle)

SuzukiCycle cluster_ligand Ligand Role (dtbpf) Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for BHNT-Br) Pd0->OxAdd + BHNT (Ar-Br) PdII_Int Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Int BaseStep Base Activation (Exchange Br for OH/OR) PdII_Int->BaseStep + Base TransMet Transmetalation (+ Ar'-B(OH)2) BaseStep->TransMet BiarylPd Diaryl Pd(II) Complex Ar-Pd(II)-Ar' TransMet->BiarylPd RedElim Reductive Elimination (Product Release) BiarylPd->RedElim RedElim->Pd0 Regeneration Product Product Biaryl Derivative RedElim->Product Note Bulky ligands force Ar groups together, accelerating elimination. Note->RedElim

Figure 1: Catalytic cycle emphasizing the role of bulky ligands in facilitating the reductive elimination of the sterically hindered biaryl product.

Pathway B: O-Functionalization (Phase Transfer Catalysis)

Direct alkylation of the C4-hydroxyl group using strong bases (NaH/DMF) is hazardous and expensive on a scale. Phase Transfer Catalysis (PTC) offers a "Green Chemistry" alternative that utilizes biphasic systems (Toluene/Water) and inexpensive inorganic bases.

Catalyst Comparison: Homogeneous vs. PTC
ParameterHomogeneous (Traditional) PTC (Recommended)
Reagents NaH or K₂CO₃ in DMFTBAB or Aliquat 336 + K₂CO₃
Solvent DMF (High boiling, hard to remove)Toluene/Water (Easy recovery)
Reaction Temp 80–100°C40–60°C
Selectivity Risk of C-alkylationHigh O-alkylation selectivity
Cost High (Dry solvents, expensive base)Low (Bulk solvents, cheap base)
Technical Insight: The "Interfacial" Advantage

In the PTC system, the catalyst (Tetrabutylammonium Bromide - TBAB) transports the phenolate anion from the aqueous phase (where it is formed by K₂CO₃) into the organic phase.

  • Why it works for BHNT: The nitro group at C6 increases the acidity of the phenol, making it easier to deprotonate. However, the "naked" anion in DMF can be too aggressive. The ion-pair formed with TBA+ ([Q+ArO-]) in toluene is "loose" enough to react with alkyl halides but controlled enough to favor O-alkylation over C-alkylation.

Optimized Protocol: PTC-Mediated Benzylation

Use this protocol for protecting the hydroxyl group (e.g., with Benzyl Bromide).

Reagents:

  • Substrate: BHNT (1.0 equiv)

  • Alkylating Agent: Benzyl Bromide (1.1 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (saturated aqueous solution)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve BHNT and Benzyl Bromide in Toluene.

  • Initiation: Add the TBAB catalyst to the organic solution.

  • Biphasic Mixing: Add the saturated aqueous K₂CO₃.

  • Agitation: Stir vigorously at 50°C .

    • Critical: The reaction rate is limited by the surface area of the interface. High RPM stirring is mandatory.

  • Completion: Monitor by TLC. Reaction typically completes in <2 hours.[1]

  • Separation: Stop stirring. Layers separate instantly. Isolate the top organic layer. The product is in the Toluene; the salt byproducts are in the water.

Mechanistic Visualization (Starks Extraction)

PTC_Mechanism cluster_Aq Aqueous Phase (Base Reservoir) cluster_Org Organic Phase (Toluene) (Reaction Zone) K2CO3 K+  CO3(2-) Phenolate_Aq Ar-O(-)  K+ IonPair [Q+ Ar-O(-)] (Active Species) Phenolate_Aq->IonPair Ion Exchange (Enters Org Phase) Q_X_Aq Q+ X(-) (Inactive Catalyst) Substrate BHNT (Ar-OH) Substrate->Phenolate_Aq Deprotonation at Interface AlkylHalide R-Br Product Ar-O-R (Ether Product) IonPair->Product + R-Br Q_Br_Org Q+ Br(-) Product->Q_Br_Org Release Q+Br- Q_Br_Org->Q_X_Aq Recycle to Aq

Figure 2: Phase Transfer Catalysis mechanism showing the transport of the active phenolate anion into the organic phase by the Quaternary Ammonium salt (Q+).

References

  • Title: Processes for the preparation of eltrombopag and pharmaceutically acceptable salts, solvates and intermediates thereof.
  • Phase Transfer Catalysis in O-Alkylation

    • Title: Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones.[2]

    • Source: Synthesis 2012, 44, 3225–3230.[2]

    • URL:[Link]

  • Suzuki Coupling of Sterically Hindered Substrates

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source: RSC Advances (NIH).
    • URL:[Link]

  • General Suzuki Reaction Conditions

    • Title: Suzuki Coupling - Reaction Conditions and Catalysts.[2][3][4][5]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-hydroxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-hydroxy-6-nitrotoluene, a compound often utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The procedures outlined below are grounded in established safety protocols and regulatory frameworks to ensure a self-validating and trustworthy system for your laboratory.

Immediate Actions & Hazard Assessment: The "Why" Behind the Precautions

This compound is a halogenated nitroaromatic compound. This chemical class requires careful handling due to its inherent reactivity and toxicity. Before beginning any work that will generate this waste, it is crucial to understand its hazard profile.

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause skin, eye, and respiratory system irritation.[2][4][5]

  • Environmental Hazard: This chemical should not be allowed to enter the environment, as nitrotoluenes can be toxic to aquatic organisms.[2][6][7][8]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][6][7] Contact with these materials could lead to vigorous reactions, potentially causing fire or explosion.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The choice of PPE is not merely a checklist item but a critical barrier against exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles as a minimum. A face shield is recommended if there is a splash hazard.[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential spills, a chemical-resistant apron or suit is advised.[7]

  • Respiratory Protection: If handling the solid material outside of a chemical fume hood where dust may be generated, use a NIOSH/MSHA-approved respirator with a filter for organic vapors and particulates.[2][6]

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct identification and classification of the waste. As a generator of this waste, you are legally responsible for its accurate characterization.[2][6][8]

Classification:

  • Halogenated Organic Waste: The presence of bromine classifies this compound as a halogenated organic waste.[9] This is a critical distinction as halogenated wastes require specific disposal methods, typically high-temperature incineration, and must be segregated from non-halogenated streams.[9][10]

  • Hazardous Waste Determination: Based on its toxic properties, this compound must be managed as hazardous waste. While this specific chemical is not individually listed by the EPA, the presence of the nitrotoluene structure suggests it would be considered a toxic waste. For instance, 2,4-Dinitrotoluene is listed with the EPA hazardous waste code D030.[11] You must consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations to ensure complete and accurate classification.[12]

Property Summary for Waste Characterization
Chemical Name This compound
CAS Number 7745-93-9
Appearance White to Brown crystalline powder[4]
Molecular Formula C₇H₆BrNO₂[4][13]
Primary Hazard Class 6.1 (Toxic Solid)[2][6][8]
GHS Signal Word Warning[4][13]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4][5]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[2][3][4]

On-Site Segregation and Storage: Preventing Unwanted Reactions

Proper segregation is a cornerstone of laboratory safety. It prevents accidental mixing of incompatible chemicals and ensures that waste streams are managed efficiently and cost-effectively.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, tight-fitting lid.

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.

  • Incompatibility Management: Ensure the SAA is away from strong acids, bases, oxidizing agents, and reducing agents to prevent accidental contact.[6][7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[10] Do not overfill the container.

Disposal Workflow: From Laboratory to Final Disposition

The following workflow outlines the procedural steps for the compliant disposal of this compound.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: On-Site Management cluster_2 Step 3: Disposal Request & Pickup cluster_3 Step 4: Final Disposition A Generate this compound Waste B Collect in a designated, labeled 'Halogenated Organic Solid Waste' container A->B C Store container in Satellite Accumulation Area B->C Container Full or Time Limit Reached D Keep container closed and segregated from incompatibles (acids, bases, oxidizers) C->D E Contact Institutional EHS for pickup request D->E F EHS personnel package and transport waste to central storage facility E->F G Waste is manifested and transported by a licensed hazardous waste vendor F->G H Final Disposal via High-Temperature Incineration at an approved facility G->H

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[14]

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Containment: For a solid spill, carefully sweep the material to collect it.[2][7][14] Avoid generating dust.

  • Collection: Place the swept-up material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilation: Ventilate the area after cleanup is complete.[14]

  • Reporting: Report the spill to your institution's EHS department.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the laboratory.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: p-Nitrotoluene. Retrieved from [Link]

  • IPCS. (n.d.). International Chemical Safety Cards: p-NITROTOLUENE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrotoluenes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ChemSrc. (2025, August 21). 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.